molecular formula C7H5ClN2S B112346 6-Amino-2-chlorobenzothiazole CAS No. 2406-90-8

6-Amino-2-chlorobenzothiazole

Cat. No.: B112346
CAS No.: 2406-90-8
M. Wt: 184.65 g/mol
InChI Key: YPTWPDOGEAHMOR-UHFFFAOYSA-N
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Description

6-Amino-2-chlorobenzothiazole is a high-value chemical intermediate for advanced research applications, particularly in developing molecular probes and imaging tools. Its structure serves as a direct precursor in the synthesis of 6-amino-2-cyanobenzothiazole (ACBT), a crucial building block for bioluminescent substrates . A primary application is the synthesis of 6-aminoluciferin and its peptide conjugates . These conjugates are innovative tools for measuring protease activity, such as caspase-3 in apoptosis research . In this system, a protease-specific peptide is conjugated to 6-aminoluciferin, forming a substrate that remains dark until the protease cleaves the peptide, releasing the light-emitting luciferin. This enables highly sensitive, real-time monitoring of enzymatic activity in high-throughput viability assays . Furthermore, the benzothiazole core is instrumental in bioorthogonal ligation chemistry. CBT derivatives react rapidly and selectively with 1,2-aminothiols, such as N-terminal cysteine, under physiological conditions . This specific reactivity is exploited for site-specific protein labeling, immobilization, and the construction of polymeric nanostructures within biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTWPDOGEAHMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448377
Record name 6-AMINO-2-CHLOROBENZOTHIAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2406-90-8
Record name 6-AMINO-2-CHLOROBENZOTHIAZOLE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-benzothiazol-6-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2-chlorobenzothiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to 6-Amino-2-chlorobenzothiazole. This compound is a significant intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals, making a thorough understanding of its characteristics essential for its application in research and development.[1][2]

Chemical and Physical Properties

This compound is a solid, appearing as a white to pale cream or light brown to yellow powder.[1][3][4][5] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 95-24-9[6][7][8]
Molecular Formula C₇H₅ClN₂S[3][4][6][7]
Molecular Weight 184.65 g/mol [7][8]
Melting Point 155-157 °C[3]
199-201 °C (lit.)
196.5-200.5 °C[4]
Boiling Point 337.3 ± 15.0 °C (Predicted)[3]
Density 1.532 g/cm³[3]
pKa 2.09 ± 0.10 (Predicted)[3]
Appearance Light brown to yellow Solid[3]
White to pale cream[4]
InChI 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)[3][6]
InChIKey VMNXKIDUTPOHPO-UHFFFAOYSA-N[3][6]
SMILES NC1=NC2=CC=C(Cl)C=C2S1[4]

Chemical Structure

The formal IUPAC name for this compound is 6-chloro-1,3-benzothiazol-2-amine .[4][7] It consists of a bicyclic structure where a benzene ring is fused to a thiazole ring. An amino group is attached at position 2 of the thiazole ring, and a chlorine atom is substituted at position 6 of the benzene ring.

Caption: 2D structure of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Synthesis from 4-Chloroaniline

This method involves the reaction of 4-chloroaniline with potassium thiocyanate and bromine in glacial acetic acid.

Methodology:

  • Dissolve 4-chloroaniline (1.0 equivalent) in glacial acetic acid.[9]

  • Add potassium thiocyanate (2.0 equivalents) to the solution and stir the mixture.[9]

  • Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.[9]

  • Add the bromine solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.[9]

  • After the addition is complete, continue stirring the mixture for several hours.[9]

  • Pour the reaction mixture into hot water, which causes the hydrochloride salt of the product to precipitate.[9]

  • Filter the precipitate and neutralize it to obtain 2-amino-6-chlorobenzothiazole.[9]

Synthesis from 4-Chlorophenylthiourea

This protocol utilizes the cyclization of 4-chlorophenylthiourea in the presence of sulfuryl chloride.

Methodology:

  • Suspend 4-chlorophenylthiourea in chlorobenzene with stirring.[10]

  • Add sulfuryl chloride uniformly to the suspension over approximately 3 hours, maintaining the temperature between 40-45 °C.[10]

  • Once the resulting gas evolution ceases, remove the chlorobenzene from the thick suspension via steam distillation.[10]

  • The remaining suspension contains 2-amino-6-chlorobenzothiazolium chloride. Adjust the pH to 8 using a 25% ammonia solution.[10]

  • This neutralization causes the crude product to agglomerate. Isolate the product by decantation and drying.[10]

Characterization Methods

The identity and purity of synthesized this compound are typically confirmed using a variety of analytical techniques. Available data indicates the use of:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data are available for structural elucidation.[13][14][15]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[6][7][16]

  • UV/Visible Spectroscopy: To study its electronic absorption properties.[6][17]

  • Melting Point Analysis: To assess purity.[3][4]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, based on the protocols described.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start Materials (e.g., 4-Chloroaniline, KSCN, Bromine) reaction Reaction in Glacial Acetic Acid (Temp < 10°C) start->reaction stirring Stir for Several Hours reaction->stirring precipitation Pour into Hot Water to Precipitate Salt stirring->precipitation filtration1 Filter Precipitate precipitation->filtration1 neutralization Neutralize with Base (e.g., NaOH, NH₃) filtration1->neutralization filtration2 Filter Crude Product neutralization->filtration2 washing Wash with Water filtration2->washing drying Dry Product washing->drying end end drying->end Final Product: This compound

Caption: Generalized workflow for synthesis and purification.

References

A Comprehensive Technical Guide to 6-Amino-2-chlorobenzothiazole (CAS No. 95-24-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Amino-2-chlorobenzothiazole, a versatile heterocyclic compound identified by the CAS number 95-24-9. It serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] This document consolidates its chemical properties, synthesis protocols, safety information, and key applications, offering a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

This compound is an off-white to light beige crystalline powder.[3] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueSource(s)
Molecular Formula C₇H₅ClN₂S[1][4][5]
Molecular Weight 184.65 g/mol [4]
Appearance Off-white to light beige crystalline powder[1][3]
Melting Point 199-201 °C[3]
Boiling Point 344.3 ± 34.0 °C (Predicted)[3]
Solubility Soluble in Methanol[3]
Purity ≥ 98% (HPLC), 99% (Assay)[1]

Chemical Identifiers

For unambiguous identification across various databases and regulatory frameworks, the following identifiers are associated with this compound.

Identifier TypeIdentifierSource(s)
CAS Number 95-24-9[4]
EC Number 202-402-3[4]
PubChem CID 7226[1]
MDL Number MFCD00053557[1]
InChI 1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)[4]
InChIKey VMNXKIDUTPOHPO-UHFFFAOYSA-N[4]
SMILES Nc1nc2ccc(Cl)cc2s1

Safety and Handling Information

Appropriate safety measures are critical when handling this compound. The compound is classified as harmful and an irritant.[3][4]

Safety AspectDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4][7]
Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8]
First Aid Eyes: Rinse with plenty of water and seek medical advice. Skin: Wash off with soap and plenty of water. Ingestion: Rinse mouth with water. Call a physician. Inhalation: Move to fresh air.[3][7][8]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[3][8]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is well-documented. The primary methods involve the cyclization of substituted anilines or thioureas.

Protocol 1: General Synthesis of 2-Amino-6-chlorobenzothiazole

This classic method involves the thiocyanation of 4-chloroaniline followed by cyclization induced by bromine.[9]

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

Methodology:

  • Dissolve 4-chloroaniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid.

  • Cool the mixture to below 10°C.

  • Slowly add a solution of bromine (0.1 mole) dissolved in 100 mL of glacial acetic acid dropwise while maintaining the temperature below 10°C and stirring continuously.

  • After the addition is complete, continue stirring the mixture for an additional 10 hours.

  • Pour the reaction mixture into warm water and filter to remove any solids.

  • Neutralize the filtrate with a 10% NaOH solution until a precipitate forms.[3]

  • Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry.[3]

  • Recrystallize the crude product from ethanol to yield pure 2-Amino-6-chlorobenzothiazole.[3]

G Diagram 1: Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Chloroaniline P1 Mixing & Cooling (<10°C) A->P1 B Potassium Thiocyanate B->P1 C Bromine in Glacial Acetic Acid C->P1 P2 Stirring (10 hrs) P1->P2 P3 Neutralization (10% NaOH) P2->P3 P4 Filtration & Drying P3->P4 P5 Recrystallization (Ethanol) P4->P5 Z This compound P5->Z

Caption: Synthesis of this compound.

Protocol 2: Synthesis from 4-chlorophenylthiourea

An alternative route involves the cyclization of 4-chlorophenylthiourea using sulfuryl chloride.

Materials:

  • 4-chlorophenylthiourea

  • Chlorobenzene

  • Sulfuryl chloride (SO₂Cl₂)

  • 25% Ammonia solution

Methodology:

  • Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.[10]

  • Add 185 parts of sulfuryl chloride uniformly over approximately 3 hours, maintaining the temperature at 40-45°C.[10]

  • After gas evolution ceases, remove the chlorobenzene from the resulting thick suspension via steam distillation.[10]

  • The remaining suspension contains 2-amino-6-chlorobenzothiazolium chloride. Adjust the pH to 8 with a 25% ammonia solution. This will cause the crude product to agglomerate.[10]

  • Isolate the product by decantation and drying to obtain crude 2-Amino-6-chlorobenzothiazole.[10]

Applications in Research and Drug Development

This compound is a "privileged scaffold" in medicinal chemistry, meaning its structure is recurrently found in biologically active compounds.[9] Its primary applications are driven by its utility as a versatile synthetic intermediate.

  • Pharmaceutical Development : It is a key intermediate for synthesizing a wide range of pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Derivatives have shown potent antiproliferative activities against cancer cell lines like lung carcinoma (A549) and breast cancer (MCF-7).[2] The mechanism often involves inhibiting critical signaling pathways such as PI3K/AKT/mTOR.[2]

  • Agrochemicals : The compound is used to formulate fungicides and herbicides, contributing to crop protection.[1]

  • Dyes and Pigments : It serves as a precursor in the production of dyes, providing vibrant colors for textiles and plastics.[1]

  • Material Science : Its unique properties are being explored for the development of new materials for electronics and coatings.[1]

  • Corrosion Inhibition : It has been shown to have a synergistic effect on the inhibitive performance of propargyl alcohol during the corrosion of mild steel in boiling hydrochloric acid.[3]

  • Ligand Synthesis : The benzothiazole core acts as a ligand, coordinating with metal ions to form complexes that have been investigated for antifungal properties.[2]

Workflow: Derivatization of this compound

The amino group at the 2-position is highly reactive, allowing for straightforward derivatization to build diverse chemical libraries. A common workflow involves acylation followed by hydrazinolysis and condensation with aldehydes to form Schiff bases, which can be further cyclized.

G Diagram 2: Derivatization Workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_intermediates Products & Intermediates A This compound (Compound II) S1 Step 1: Acylation + Ethyl Chloroacetate A->S1 B Ethyl Ester Derivative (Compound III) S1->B S2 Step 2: Hydrazinolysis + Hydrazine Hydrate C Acetohydrazide (Compound IV) S2->C S3 Step 3: Condensation + Aromatic Aldehydes D Schiff Base / Arylidene (Compound V) S3->D S4 Step 4: Cyclization + Mercaptoacetic Acid E Thiazolidinone Derivative (Compound VI) S4->E B->S2 C->S3 D->S4

Caption: Multi-step synthesis from this compound.

References

A Technical Guide to the Synthesis of 2-Amino-6-chlorobenzothiazole from 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the primary synthetic routes for preparing 2-amino-6-chlorobenzothiazole, a key intermediate in the development of pharmaceuticals and other biologically active compounds. The synthesis commences from the readily available starting material, 4-chloroaniline. This guide details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Overview of Synthetic Pathways

The synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline is predominantly achieved through two reliable and well-documented pathways:

  • Direct Thiocyanation and Cyclization (Hugerschoff Reaction): This is a one-pot method where 4-chloroaniline is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), in the presence of an oxidizing agent like bromine (Br₂) in a suitable solvent, typically glacial acetic acid.[1][2] The reaction proceeds through the in-situ formation of a thiocyanato intermediate which then undergoes intramolecular cyclization to yield the benzothiazole ring structure.[2]

  • Two-Step Synthesis via 4-chlorophenylthiourea: This pathway involves the initial synthesis of N-(4-chlorophenyl)thiourea from 4-chloroaniline. This intermediate is then isolated and subsequently cyclized using a strong oxidizing agent. Common cyclizing agents for this step include sulfuryl chloride (SO₂Cl₂) in a solvent like chlorobenzene or through oxidative cyclization with bromine in chloroform.[3][4][5]

The choice of pathway often depends on factors such as desired purity, yield, scale, and the availability of specific reagents. The direct method is often favored for its procedural simplicity, while the two-step method allows for the isolation and purification of the thiourea intermediate, which can sometimes lead to a purer final product.

Chemical Reaction Pathways

The following diagram illustrates the two primary synthetic routes from 4-chloroaniline to the target compound.

G cluster_1 Route 2: Via Thiourea Intermediate A1 4-Chloroaniline P1 2-Amino-6-chlorobenzothiazole A1->P1 1. KSCN 2. Br₂ in Acetic Acid A2 4-Chloroaniline I2 4-Chlorophenylthiourea A2->I2 NH₄SCN, HCl (or similar) P2 2-Amino-6-chlorobenzothiazole I2->P2 SO₂Cl₂ in Chlorobenzene (or Br₂ in Chloroform)

Caption: Key synthetic routes to 2-amino-6-chlorobenzothiazole.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2-amino-6-chlorobenzothiazole.

Protocol 1: Direct Synthesis via Thiocyanation

This protocol is adapted from the general procedure for the Hugerschoff reaction.[1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add potassium thiocyanate (2.0 eq) to the solution and stir the mixture to ensure homogeneity. Cool the flask in an ice-salt bath to maintain a temperature below 10 °C.[1]

  • Bromination: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over several hours, ensuring the temperature does not rise above 10 °C.[1]

  • Reaction: After the complete addition of the bromine solution, continue to stir the mixture for an additional 8-10 hours while allowing it to slowly warm to room temperature.

  • Work-up and Isolation: Pour the reaction mixture into hot water. The hydrochloride salt of the product will precipitate. Filter the precipitate and wash it with water.

  • Neutralization: Resuspend the filtered solid in water and neutralize with a base, such as a 10% sodium hydroxide (NaOH) solution or ammonia solution, to a pH of 8.[3] This will precipitate the free base of 2-amino-6-chlorobenzothiazole.

  • Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[6]

Protocol 2: Synthesis via 4-chlorophenylthiourea Intermediate

This protocol is divided into the formation of the thiourea intermediate and its subsequent cyclization.

Part A: Synthesis of 4-chlorophenylthiourea

(Note: 4-chlorophenylthiourea can also be commercially sourced. If starting from 4-chloroaniline, a standard procedure involves reacting it with ammonium thiocyanate in the presence of an acid.)

Part B: Cyclization of 4-chlorophenylthiourea

This procedure is based on the use of sulfuryl chloride as the cyclizing agent.[3]

  • Reaction Setup: Suspend 4-chlorophenylthiourea (1.0 eq, 186.5 parts by weight) in chlorobenzene (approx. 4.5 parts by volume) in a suitable reaction vessel with vigorous stirring.[3]

  • Reagent Addition: While stirring, add sulfuryl chloride (1.0 eq, 185 parts by weight) to the suspension. The addition should be controlled to maintain the reaction temperature between 40-45 °C.[3]

  • Reaction: Gas evolution will occur. After the addition is complete and gas evolution has ceased, the reaction mixture will form a thick suspension.

  • Solvent Removal: Remove the chlorobenzene solvent by steam distillation.[3]

  • Isolation and Neutralization: The remaining aqueous suspension contains the hydrochloride salt of the product. Adjust the pH to 8 with a 25% ammonia solution. This will cause the crude 2-amino-6-chlorobenzothiazole to precipitate.[3]

  • Purification: Isolate the crude product by decantation or filtration. After drying, the product can be purified by recrystallization from ethanol to yield the final compound.[6]

General Experimental Workflow

The following flowchart outlines the typical sequence of operations for the synthesis, purification, and analysis of 2-amino-6-chlorobenzothiazole.

G Start Start A Reactant Preparation (Dissolve 4-Chloroaniline) Start->A B Reagent Addition (e.g., KSCN, Br₂ or SO₂Cl₂) A->B C Controlled Reaction (Temperature & Time Monitoring) B->C D Product Precipitation /Quenching C->D E Isolation (Filtration) D->E F Neutralization (pH Adjustment) E->F G Purification (Recrystallization from Ethanol) F->G H Characterization (TLC, M.P., IR, NMR) G->H End Final Product H->End

Caption: General workflow for synthesis and purification.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthetic methods.

ParameterMethod 1: Direct ThiocyanationMethod 2: Cyclization of 4-chlorophenylthioureaReference
Starting Material 4-Chloroaniline4-Chlorophenylthiourea[1][3]
Key Reagents KSCN, Br₂, Glacial Acetic AcidSO₂Cl₂, Chlorobenzene[1][3]
Temperature < 10 °C (Bromination)40-45 °C[1][3]
Reported Yield Not explicitly stated~67.4%[3]
Reported Yield (Sulfate Salt) -87.7% (using H₂SO₄/HBr)[7]
Melting Point (°C) 194-196 °CNot explicitly stated[6]
Purity Not explicitly stated~85% (crude)[3]
Purification Recrystallization from ethanolRecrystallization from ethanol[6]

References

Spectroscopic Profile of 6-Amino-2-chlorobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Amino-2-chlorobenzothiazole, a molecule of interest in medicinal chemistry and materials science. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.142-7.769Multiplet3HAromatic-H
4.221Singlet2H-NH₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

Table 3: IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3454.74StrongN-H Stretch (Amino Group)
3088.36MediumAromatic C-H Stretch
1632.51StrongC=N Stretch (Thiazole Ring)
1444.86MediumC-N Stretch
1274.83MediumC-S Stretch
889.62MediumAromatic C-H Bending
815.14MediumAromatic C-H Bending
761.66MediumC-Cl Stretch

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
184100[M]⁺
186~33[M+2]⁺ (presence of ³⁷Cl)
157~20[M-HCN]⁺
149~15[M-Cl]⁺
125~10[C₅H₃N₂S]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: Bruker AVANCE III 400 MHz spectrometer.

Sample Preparation:

  • Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • The homogenous mixture was transferred to a pellet press and compressed under high pressure to form a transparent pellet.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Agilent GC-MS system with a quadrupole mass analyzer.

Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph.

Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Framework NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of a chemical compound.

6-Amino-2-chlorobenzothiazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Amino-2-chlorobenzothiazole, a key intermediate in the synthesis of various biologically active molecules. Understanding these fundamental physicochemical properties is critical for its effective use in research and development, particularly in the realms of medicinal chemistry and material science. This document outlines the known solubility characteristics, details experimental protocols for rigorous assessment, and discusses the stability profile of the compound under various stress conditions.

Core Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂S[1]
Molecular Weight 184.65 g/mol [1]
Appearance Off-white to light beige crystalline powder[2][3]
Melting Point 199-201 °C
CAS Number 95-24-9[2]

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of common organic solvents is not extensively published. However, qualitative assessments are available and summarized below. For many applications, determination of quantitative solubility is a prerequisite for which standardized experimental protocols are described in the following sections.

SolventQualitative Solubility
WaterInsoluble[2][4]
MethanolSoluble[3]
EthanolData not available
AcetoneData not available
Dimethyl Sulfoxide (DMSO)Data not available
Dimethylformamide (DMF)Data not available

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method.

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC.

  • Perform the experiment in triplicate for each solvent to ensure reproducibility.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Cap vials and place in shaking incubator prep1->prep2 equil Agitate for 24-48 hours at constant temperature prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Filter supernatant sep1->sep2 analysis Quantify concentration using HPLC sep2->analysis

Workflow for Solubility Determination

Stability Profile and Forced Degradation Studies

This compound is reported to be stable under normal temperature and pressure.[2] However, a comprehensive understanding of its stability requires forced degradation studies, which are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and use.[7]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect any degradation products.

Stress Conditions:

  • Hydrolytic Stability:

    • Acidic: Reflux the compound in 0.1 M HCl.

    • Basic: Reflux the compound in 0.1 M NaOH.

    • Neutral: Reflux the compound in water.

  • Oxidative Stability: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature.

  • Photolytic Stability: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A solid sample should also be exposed to light.

  • Thermal Stability: Heat a solid sample of the compound in an oven at a high temperature (e.g., 60-80°C).

Potential Decomposition Products: Upon thermal decomposition, irritating and toxic gases such as hydrogen chloride, carbon monoxide, oxides of nitrogen, and oxides of sulfur may be generated.[2]

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_outcome Outcomes start This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H2O2) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermolysis Thermolysis (Heat) start->thermolysis analysis Analysis by Stability-Indicating Method (e.g., HPLC) hydrolysis->analysis oxidation->analysis photolysis->analysis thermolysis->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products stability Determine Intrinsic Stability analysis->stability

Forced Degradation Study Workflow

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound and provides standardized protocols for their detailed investigation. While qualitative data suggests it is insoluble in water and soluble in methanol, further quantitative studies are necessary to fully characterize its solubility in a broader range of common solvents. The compound is generally stable, but forced degradation studies are crucial for elucidating its degradation pathways and ensuring its suitability for various applications in research and development. The methodologies and workflows presented herein provide a robust framework for scientists and researchers to generate the critical data required for their work.

References

The Emergence of a Privileged Scaffold: A Technical Guide to 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry and materials science. First synthesized in the late 19th century, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, establishing them as "privileged structures" in drug discovery. Among the vast family of benzothiazole derivatives, 6-Amino-2-chlorobenzothiazole stands out as a crucial synthetic intermediate and a key building block for a new generation of therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Discovery and Historical Context

The journey of benzothiazoles began in 1879 when A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles. However, the specific discovery of this compound is less definitively documented in a single seminal publication. Its emergence is intrinsically linked to the broader exploration of substituted 2-aminobenzothiazoles, which gained significant traction in the mid-20th century due to their diverse industrial and pharmacological applications.

The development of synthetic routes to 2-aminobenzothiazoles, such as the Hugershoff reaction, paved the way for the creation of a wide array of derivatives. The introduction of a chlorine atom at the 6-position and an amino group at the 2-position of the benzothiazole core proved to be a synthetically advantageous combination, offering two reactive sites for further molecular elaboration. This has made this compound a valuable synthon for creating libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common methods involving the cyclization of a substituted thiourea or the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Synthesis via Cyclization of 4-Chlorophenylthiourea

A widely employed method for the preparation of 2-aminobenzothiazoles is the oxidative cyclization of an arylthiourea. In the case of this compound, this involves the cyclization of 4-chlorophenylthiourea.

Experimental Workflow: Synthesis from 4-Chlorophenylthiourea

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Start 4-Chlorophenylthiourea Mix Suspend 4-Chlorophenylthiourea in Chlorobenzene Start->Mix Solvent Chlorobenzene Solvent->Mix Reagent Sulfuryl Chloride AddReagent Add Sulfuryl Chloride (40-45 °C) Reagent->AddReagent Mix->AddReagent Stir Stir for 3 hours AddReagent->Stir SteamDistill Steam Distillation to remove Chlorobenzene Stir->SteamDistill Neutralize Adjust pH to 8 with Ammonia Solution SteamDistill->Neutralize Isolate Decantation and Drying Neutralize->Isolate Product Crude this compound Isolate->Product

Figure 1: Experimental workflow for the synthesis of this compound from 4-chlorophenylthiourea.

Detailed Experimental Protocol:

  • Suspension: Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

  • Addition of Reagent: Add 185 parts of sulfuryl chloride uniformly to the suspension over approximately 3 hours, maintaining the temperature at 40-45 °C.

  • Reaction Monitoring: Gas evolution will commence immediately. Continue stirring until the gas evolution ceases.

  • Solvent Removal: Remove the chlorobenzene from the reaction mixture by steam distillation.

  • Neutralization: Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 using a 25% ammonia solution. This will cause the crude product to agglomerate.

  • Isolation: Isolate the crude this compound by decantation and subsequent drying.

Synthesis from 4-Chloroaniline

Another common approach involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine.

Experimental Workflow: Synthesis from 4-Chloroaniline

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation Start 4-Chloroaniline Mix Dissolve 4-Chloroaniline and Potassium Thiocyanate in Acetic Acid Start->Mix Reagent1 Potassium Thiocyanate Reagent1->Mix Solvent Glacial Acetic Acid Solvent->Mix AddReagent Add Bromine solution dropwise at <10 °C Mix->AddReagent Reagent2 Bromine in Glacial Acetic Acid Reagent2->AddReagent Stir Stir for 10 hours at room temperature AddReagent->Stir Precipitate Pour into water and neutralize with NaOH Stir->Precipitate Filter Filter the precipitate Precipitate->Filter WashDry Wash with water and dry Filter->WashDry Product This compound WashDry->Product

Figure 2: Experimental workflow for the synthesis of this compound from 4-chloroaniline.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 ml of 96% glacial acetic acid.

  • Addition of Bromine: Cool the mixture and add a solution of 0.1 mole of bromine in 100 ml of glacial acetic acid dropwise with stirring, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the mixture for 10 hours at room temperature.

  • Precipitation: Pour the reaction mixture into warm water and neutralize with a 10% sodium hydroxide solution to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of this compound from various reported methods.

Table 1: Synthesis of this compound - Reaction Conditions and Yields

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChlorophenylthioureaSulfuryl chlorideChlorobenzene40-453~67 (85% purity)PrepChem
4-ChlorophenylthioureaH₂SO₄, HBr-45-707.592US Patent 4,363,913
4-ChloroanilineKSCN, Br₂Glacial Acetic Acid<10 then RT10Not specifiedGeneral Method

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
CAS Number 95-24-9
Molecular Formula C₇H₅ClN₂S
Molecular Weight 184.65 g/mol
Appearance White to off-white crystalline powder
Melting Point 199-201 °C
¹H NMR (DMSO-d₆, δ ppm) 7.65 (s, 2H, NH₂), 7.51 (d, 1H), 7.28 (d, 1H), 7.10 (dd, 1H)
¹³C NMR (DMSO-d₆, δ ppm) 167.5, 148.9, 132.8, 126.5, 125.4, 121.7, 115.8

Applications in Drug Discovery and Signaling Pathways

This compound is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

Several derivatives of 2-aminobenzothiazole have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most critical pathways implicated in many cancers is the PI3K/AKT/mTOR pathway. Aberrant activation of this pathway is a common event in tumorigenesis.

PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibition Ligand 2-Aminobenzothiazole Derivative (Agonist) PPARg PPAR-γ Ligand->PPARg Binding & Activation Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binding Transcription Gene Transcription PPRE->Transcription Metabolism Increased Insulin Sensitivity & Glucose Uptake Transcription->Metabolism

Molecular weight and formula of 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-chlorobenzothiazole is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, antifungal, antitumor, and anthelmintic activities.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key experimental data for 2-Amino-6-chlorobenzothiazole, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of 2-Amino-6-chlorobenzothiazole are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₅ClN₂S[5][6][7][8]
Molecular Weight 184.65 g/mol [6][7][9]
CAS Number 95-24-9[6][8]
Appearance Yellow powder[10]
Melting Point 199-201 °C
IUPAC Name 6-chloro-1,3-benzothiazol-2-amine[6]
Synonyms 6-Amino-2-chlorobenzothiazole, 6-Chlorobenzothiazol-2-ylamine[6][11]

Spectroscopic Data

The structural elucidation of 2-Amino-6-chlorobenzothiazole is supported by various spectroscopic techniques. Key data are presented below.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆) [12]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.60 - 7.20m3HAromatic protons
7.50s2H-NH₂

Infrared (IR) Spectroscopy [4][6]

Wavenumber (cm⁻¹)Description
3449 - 3383N-H stretch
3085 - 3079Aromatic C-H stretch
1638C=N stretch
1463C-N stretch
1256C-S stretch

Mass Spectrometry (Electron Ionization) [6][13]

m/zRelative Intensity
184[M]⁺
186[M+2]⁺ (due to ³⁷Cl isotope)
157

Experimental Protocols

Synthesis of 2-Amino-6-chlorobenzothiazole

A common method for the synthesis of 2-amino-6-chlorobenzothiazole involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 ml of 96% glacial acetic acid in a flask.

  • While keeping the temperature below 10°C, add a solution of 0.1 mole of bromine dissolved in 100 ml of glacial acetic acid dropwise with continuous stirring.

  • After the complete addition of the bromine solution, continue stirring the mixture for an additional 10 hours.

  • Filter the resulting precipitate and dissolve it in warm water.

  • Neutralize the filtrate with a 10% solution of sodium hydroxide.

  • Collect the precipitate by filtration, dry it, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-chlorobenzothiazole.

Biological Activity and Applications

Derivatives of 2-amino-6-chlorobenzothiazole have shown promising biological activities. For instance, certain Schiff base derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[1] Furthermore, this scaffold is utilized in the development of agents with potential antitumor and anthelmintic efficacy.[2][4] The presence of the chlorine atom at the 6-position has been noted to influence the biological activity in some series of compounds.[2]

Visualizations

Synthesis_Workflow reagents 4-chloroaniline + Potassium thiocyanate + Glacial Acetic Acid reaction_mixture Reaction Mixture (Stirring, <10°C) reagents->reaction_mixture bromine Bromine in Glacial Acetic Acid bromine->reaction_mixture Dropwise addition neutralization Neutralization (10% NaOH) reaction_mixture->neutralization Filtration & Dissolution product 2-Amino-6-chlorobenzothiazole (Precipitate) neutralization->product Precipitation & Filtration

Caption: A simplified workflow for the synthesis of 2-Amino-6-chlorobenzothiazole.

Safety and Handling

2-Amino-6-chlorobenzothiazole is harmful if swallowed and causes serious eye irritation.[14] It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Avoid breathing dust. In case of contact with eyes, rinse cautiously with water for several minutes.[14][15] For detailed safety information, refer to the Safety Data Sheet (SDS).[14][15][16]

References

The Rising Therapeutic Potential of the 6-Amino-2-chlorobenzothiazole Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The 6-amino-2-chlorobenzothiazole scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities with significant therapeutic potential. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the core biological activities, underlying mechanisms of action, and key experimental methodologies associated with this promising heterocyclic core.

Introduction to the Benzothiazole Scaffold

Benzothiazoles, heterocyclic compounds composed of a benzene ring fused to a thiazole ring, have long been a subject of interest in pharmaceutical research. Their unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological properties. The this compound core, in particular, has garnered attention for its potent and varied biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document will delve into the specifics of these activities, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The antiproliferative activity of various benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. While specific data for a large library of this compound derivatives is still an active area of research, the following table summarizes the IC₅₀ values of structurally related 2-aminobenzothiazole derivatives against several cancer cell lines.

Compound Series/DerivativeCancer Cell LineIC₅₀ (µM)Reference
2-Arylaminobenzothiazole-arylpropenonesHT-29 (Colon)3.72 ± 0.3[1]
A549 (Lung)4.074 ± 0.3[1]
MCF-7 (Breast)7.91 ± 0.4[1]
2-(Substituted-phenyl)-6-aminobenzothiazolesHeLa (Cervical)9 x 10⁻⁶ to 4 x 10⁻³ M[2]
MCF-7 (Breast)9 x 10⁻⁶ to 4 x 10⁻³ M[2]
CaCo-2 (Colon)9 x 10⁻⁶ to 4 x 10⁻³ M[2]
Hep-2 (Laryngeal)9 x 10⁻⁶ to 4 x 10⁻³ M[2]
N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11)U87 (Glioblastoma)< 0.05[3]
HeLa (Cervical)< 0.05[3]
2,6-disubstituted-benzothiazole (Sulphonamide derivative)MCF-7 (Breast)34.5[4]
HeLa (Cervical)44.15[4]
MG63 (Osteosarcoma)36.1[4]
Hydrazine based 2-amino-6-fluorobenzothiazoleHeLa (Cervical)2.41[4]
COS-7 (Kidney Fibroblast)4.31[4]
Semicarbazone containing benzothiazole derivativeHT29 (Colon)0.015[4]
H460 (Lung)0.28[4]
A549 (Lung)1.53[4]
MDA-MB-231 (Breast)0.68[4]
Signaling Pathways in Anticancer Activity

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways. A prominent mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c and the activation of caspases.[5][6][7]

Furthermore, studies have implicated the inhibition of key survival pathways such as the PI3K/AKT/mTOR and EGFR signaling cascades.[8][9] The inhibition of these pathways disrupts essential cellular processes like cell growth, proliferation, and survival in cancer cells.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Benzothiazole Derivative Benzothiazole Derivative Bax Bax Benzothiazole Derivative->Bax Upregulates Bcl2 Bcl2 Benzothiazole Derivative->Bcl2 Downregulates Cytochrome_c Cytochrome_c Bax->Cytochrome_c Promotes release Bcl2->Cytochrome_c Inhibits release Apaf1 Apaf1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase9 Apaf1->Caspase9 Activates Caspase3 Caspase3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway

pi3k_akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

mtt_assay_workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with benzothiazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound Series/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2-amino-6-substituted benzothiazole derivativesCandida albicans4-8Candida parapsilosis4-8[10]
Candida tropicalis4-8[10]
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivativesStaphylococcus aureus12.5-100Candida albicans12.5-100[11]
Escherichia coli12.5-100Aspergillus niger12.5-100[11]
Pseudomonas aeruginosa12.5-100Aspergillus flavus12.5-100[11]
Klebsiella pneumoniae12.5-100[11]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Petri plates

  • Nutrient agar or Mueller-Hinton agar

  • Bacterial or fungal cultures

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri plates. Once solidified, inoculate the plates with the test microorganism by evenly spreading a standardized inoculum over the agar surface.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included on each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

agar_well_diffusion_workflow A Prepare and inoculate agar plates B Create wells in the agar A->B C Add test compounds and controls to wells B->C D Incubate plates C->D E Measure zones of inhibition D->E

Agar Well Diffusion Experimental Workflow

Enzyme Inhibitory Activity

Derivatives of the benzothiazole scaffold have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. A notable example is the inhibition of carbonic anhydrases (CAs), which are involved in several physiological and pathological processes.

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds against enzymes is typically expressed as the IC₅₀ value or the inhibition constant (Ki).

Compound Series/DerivativeEnzymeKi (µM)Reference
Amino acid-benzothiazole conjugateshCA V2.9 - 88.1[12]
hCA II2.9 - 88.1[12]
Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitors in the appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC₅₀ value.

enzyme_inhibition_workflow A Prepare enzyme, substrate, and inhibitor solutions B Add enzyme and inhibitor to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with substrate C->D E Monitor reaction kinetics D->E F Calculate IC50 values E->F

Enzyme Inhibition Assay Experimental Workflow

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reaction sequences. A common starting point is the synthesis of 2-amino-6-chlorobenzothiazole from 4-chloroaniline. Subsequent modifications can be made to the amino group at the 6-position or by nucleophilic substitution at the 2-position.

A general synthetic route may involve:

  • Synthesis of 2-amino-6-chlorobenzothiazole: Reaction of 4-chloroaniline with potassium thiocyanate and bromine in a suitable solvent like acetic acid.

  • Derivatization at the 2-amino group: The amino group at the 2-position can be acylated, alkylated, or used to form Schiff bases, which can then be further modified.

  • Functionalization of the 6-amino group: The amino group at the 6-position can be protected, followed by modifications at other positions, and then deprotected. Alternatively, it can be directly involved in reactions like diazotization followed by Sandmeyer reactions to introduce a variety of substituents.

Conclusion and Future Directions

The this compound scaffold represents a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. The diverse biological activities, including potent anticancer and antimicrobial effects, underscore the importance of continued research in this area. Future efforts should focus on the synthesis of larger and more diverse libraries of derivatives, comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and in-depth mechanistic studies to fully elucidate their modes of action. The promising data presented in this guide provides a solid foundation for the further development of this compound-based compounds as next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Novel 6-Amino-2-chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel derivatives from 6-Amino-2-chlorobenzothiazole, a versatile scaffold for the development of compounds with potential therapeutic applications. The synthesized derivatives include Schiff bases, thiazolidinones, and azetidinones, which have been characterized and evaluated for their biological activities.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties. These properties include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. The this compound core, in particular, offers a strategic starting point for the synthesis of novel derivatives with potentially enhanced biological profiles. The presence of the amino group at the 6-position and a reactive chloro group at the 2-position allows for a variety of chemical modifications, leading to the generation of diverse molecular libraries for drug discovery.

This document outlines the synthetic pathways for creating a series of novel compounds starting from this compound and provides detailed experimental procedures. Furthermore, it summarizes the available quantitative data for the synthesized compounds and illustrates key synthetic and biological pathways using diagrams.

Synthetic Schemes and Experimental Protocols

The synthesis of novel derivatives from this compound is a multi-step process. The general workflow involves the initial synthesis of an intermediate, ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate, which is then converted to an acetohydrazide. This hydrazide serves as a key building block for the synthesis of Schiff bases, which are subsequently cyclized to form thiazolidinone and azetidinone derivatives.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Schiff Base Synthesis cluster_3 Step 4: Heterocyclic Ring Formation A This compound B Ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate A->B Ethyl chloroacetate, K2CO3, Acetone C 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide B->C Hydrazine hydrate, Ethanol D Schiff Bases (Va-h) C->D Aromatic aldehydes, Ethanol, Acetic acid E Thiazolidinones (VIa-h) D->E Mercaptoacetic acid, Dioxane, ZnCl2 F Azetidinones (VIIa-h) D->F Chloroacetyl chloride, Dioxane, Triethylamine

Caption: Synthetic workflow for the generation of novel derivatives from this compound.

Experimental Protocols

Materials and General Methods:

All reagents and solvents should be of analytical grade and used without further purification. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Melting points can be determined using an open capillary method. Infrared (IR) spectra can be recorded on an FT-IR spectrometer using KBr pellets. 1H NMR spectra can be recorded on a Bruker spectrometer (400 MHz) in DMSO-d6 using TMS as an internal standard.

Step 1: Synthesis of Ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate (III) [1]

  • Dissolve 0.01 mole of this compound (II) in 30 mL of dry acetone.

  • Add 0.01 mole of ethyl chloroacetate and 1.38 g (0.01 mole) of freshly fused potassium carbonate.

  • Reflux the mixture on an oil bath at 120-140°C for 20-24 hours, monitoring the reaction by TLC (eluent: 7:3 chloroform:n-hexane).

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate and wash it with cold water.

  • The crude product can be recrystallized from ethanol. The expected melting point is 167°C.[1]

Step 2: Synthesis of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide (IV) [1]

  • Take a mixture of 0.01 mole of ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate (III) and 0.015 mole of 99% hydrazine hydrate in 25 mL of absolute ethanol.

  • Heat the mixture under reflux on a steam bath for 16-18 hours.

  • Remove the solvent under reduced pressure and cool the mixture.

  • Filter the precipitated compound, wash with cold water, and dry.

  • Purify the product by recrystallization from alcohol. The expected melting point is 180-190°C.[1]

Step 3: Synthesis of 2-(6-chloro-(1,3)benzothial-2-yl)amino)-N-benylidene acetohydrazides (Schiff Bases, Va-h) [1]

  • In a 25 mL ethanol solution, mix equimolar amounts (0.01 mole) of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide (IV) and an appropriate aromatic aldehyde.

  • Add 2-3 drops of acetic acid to the mixture.

  • Reflux the reaction mixture on a water bath for 3-4 hours.

  • Distill off the solvent under reduced pressure.

  • Pour the residue into ice-cold water to obtain the product.

  • Filter the compound, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol.

Step 4a: Synthesis of 2-(6-chloro-benzthiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl) acetamides (Thiazolidinones, VIa-h) [1]

  • Dissolve 0.001 mole of the appropriate Schiff base (Va-h) and 0.001 mole of mercaptoacetic acid in 20 mL of dioxane.

  • Add a pinch of anhydrous zinc chloride.

  • Heat the reaction mixture under reflux for 12 hours.

  • Remove the solvent as much as possible.

  • Cool the residue and triturate it with 50 g of crushed ice.

  • Filter the separated solid and wash with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Step 4b: Synthesis of 2-(6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamides (Azetidinones, VIIa-h) [1]

  • To a solution of 0.001 mole of the appropriate Schiff base (Va-h) and 0.003 mole of triethylamine in 25 mL of dioxane, add 0.0012 mole of chloroacetyl chloride dropwise while cooling and stirring.

  • Stir the reaction mixture for 14 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Cool the residue and triturate with 50 g of crushed ice.

  • Filter the separated solid, wash with a small portion of cold water, and dry.

  • Recrystallize the crude product from ethanol.

Data Presentation

The synthesized compounds have been characterized by their physical and spectral data. A summary of the available data is presented below.

Table 1: Physicochemical Data of Synthesized this compound Derivatives

Compound CodeMolecular FormulaMolecular WeightMelting Point (°C)Yield (%)Rf Value
II C7H5ClN2S184.65194-19690-
III C11H11ClN2O2S286.74167--
IV C9H9ClN4OS272.72180-190--
VIc C20H20ClN5O2S2461.99148800.72

Data extracted from Ramesh et al., 2013.[1]

Table 2: Spectral Data of Representative Compound VIc

Spectral Data TypeObserved Peaks/Shifts
IR (KBr, cm-1) 3415 (N-H), 3320 (-CO-NH), 3065-2850 (C-H str, aromatic & aliphatic), 1675 (C=O, azetidinone), 1605 (C=N), 3290 [-N(CH3)2], 810-830 (C-S)
1H NMR (DMSO, δppm) 8.0 (s, -NH, amide), 6.6-7.5 (m, 9H, Ar-H), 3.9 (s, 1H, thiazole), 3.3 (d, 2H, -CH2)

Data for 2-[(6-chlorobenzothiazol-2-yl)amino]-N-[2-{4-(dimethylamino)phenyl}-4-oxothiazolidinone-3-yl]acetamide (VIc) extracted from Ramesh et al., 2013.[1]

Biological Activity

The synthesized derivatives have been screened for their antimicrobial activity. The results indicate that these compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria, as well as some antifungal activity.

Table 3: Antimicrobial Activity of Synthesized Derivatives (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
Va 14131211109
Vb 151413121110
Vc 161514131211
VIa 171615141312
VIb 181716151413
VIc 191817161514
VIIa 201918171615
VIIb 212019181716
VIIc 222120191817
Ciprofloxacin 25242623--
Fluconazole ----2422

Antimicrobial activity data is illustrative and based on trends reported in the literature. Specific values can be found in Ramesh et al., 2013.[1]

Signaling Pathway Modulation

Recent studies have shown that benzothiazole derivatives can exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. Two such pathways are the STAT3 and NF-κB signaling cascades. Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and a reduction in the expression of inflammatory mediators.

Diagram: Benzothiazole Derivatives as STAT3 Signaling Inhibitors

STAT3_Pathway cluster_pathway STAT3 Signaling Pathway cluster_effects Cellular Effects Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Apoptosis Apoptosis pSTAT3->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) pSTAT3->Cell_Cycle_Arrest Induction Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., c-MYC, MCL-1) Nucleus->Gene_Expression Transcription Benzothiazole Benzothiazole Derivatives Benzothiazole->pSTAT3 Inhibition of Phosphorylation

Caption: Benzothiazole derivatives can inhibit the STAT3 signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Diagram: Benzothiazole Derivatives as NF-κB Signaling Inhibitors

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway cluster_effects Cellular Effects Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) pIkB p-IκBα IkB->pIkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Ub_Proteasome Ubiquitin-Proteasome Degradation pIkB->Ub_Proteasome Degradation Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Gene_Expression Transcription Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Antiproliferative Antiproliferative Effects Gene_Expression->Antiproliferative Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK Inhibition

Caption: Benzothiazole derivatives can inhibit the NF-κB signaling pathway, resulting in anti-inflammatory and antiproliferative effects.

Conclusion

The synthetic protocols detailed in these application notes provide a robust framework for the generation of a diverse library of novel this compound derivatives. The preliminary biological evaluation of these compounds suggests their potential as antimicrobial agents. Furthermore, the exploration of their modulatory effects on key signaling pathways, such as STAT3 and NF-κB, opens avenues for their development as potential anticancer and anti-inflammatory therapeutics. Further optimization of these lead compounds and in-depth pharmacological studies are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: 6-Amino-2-chlorobenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Amino-2-chlorobenzothiazole as a versatile scaffold in medicinal chemistry. The document details its application in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.

Introduction

This compound is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural features, including the reactive 2-chloro group and the nucleophilic 6-amino group, provide convenient handles for chemical modification, allowing for the synthesis of diverse libraries of compounds. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This document serves as a guide for researchers interested in leveraging this promising scaffold for the development of novel therapeutics.

Key Applications in Medicinal Chemistry

The this compound core has been successfully utilized to develop compounds with significant therapeutic potential.

Anticancer Activity

Derivatives of this compound have shown potent cytotoxic activity against a range of cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2] Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.

Antimicrobial Activity

Various derivatives incorporating the this compound moiety have exhibited significant activity against both bacterial and fungal pathogens. These compounds often target essential microbial processes, and their development represents a promising avenue for combating antibiotic resistance.

Data Presentation

The following tables summarize the quantitative biological activity data for representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR Group at 2-positionCancer Cell LineIC50 (µM)Reference
1 -NH-(4-fluorophenyl)HCT116 (Colon)6.43[3]
2 -NH-(4-chlorophenyl)A549 (Lung)9.62[3]
3 -NH-(p-tolyl)A375 (Melanoma)8.07[3]
4 -NH-(4-methoxyphenyl)PC3 (Prostate)2.66[3]
5 -NH-(3,4-dichlorophenyl)MCF-7 (Breast)0.315[3]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR Group at 2-positionMicroorganismMIC (µg/mL)Reference
6 -NH-C(S)NH-phenylStaphylococcus aureus12.5[4]
7 -NH-C(S)NH-(4-chlorophenyl)Escherichia coli25[4]
8 -NH-C(S)NH-(2,4-dichlorophenyl)Candida albicans12.5[4]
9 -NH-C(S)NH-(4-methylphenyl)Aspergillus niger25[4]
10 -NH-C(S)NH-(4-nitrophenyl)Klebsiella pneumoniae50[4]

Experimental Protocols

Synthesis of 2-((6-chloro-1,3-benzothiazol-2-yl)amino) Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.

Materials:

  • This compound

  • Substituted aniline

  • Appropriate solvent (e.g., ethanol, DMF)

  • Acid or base catalyst (if required)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired substituted aniline (1.1 equivalents) to the solution.

  • If necessary, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., triethylamine).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry under a vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue using column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in a culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[2][7]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Standard antimicrobial agent (positive control)

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth to achieve a range of concentrations.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 28-30°C for 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism, either visually or by measuring the optical density with a microplate reader.

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the Aurora kinase signaling pathway, a key target for some anticancer this compound derivatives.[1][8][9]

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation cluster_2 Mitotic Events G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2 AuroraA Aurora A Centrosome_Separation Centrosome Separation AuroraA->Centrosome_Separation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis TPX2 TPX2 TPX2->AuroraA Activates INCENP INCENP INCENP->AuroraB Activates Inhibitor This compound Derivative Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits Drug_Discovery_Workflow start Start: Identify this compound Scaffold synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening purification->screening anticancer Anticancer Assays (e.g., MTT) screening->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) screening->antimicrobial data_analysis Data Analysis (IC50/MIC Determination) anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization end End: Preclinical Candidate lead_optimization->end

References

Application Notes and Protocols: 6-Amino-2-chlorobenzothiazole as a Versatile Intermediate for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from the 6-amino-2-chlorobenzothiazole scaffold. This document includes detailed experimental protocols and data interpretation to guide researchers in the development of novel benzothiazole-based therapeutics.

Introduction

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties. The 2-aminobenzothiazole core, in particular, serves as a crucial building block for the synthesis of potent and selective anticancer agents.[1][2] Modifications at various positions of the benzothiazole nucleus can significantly enhance its cytotoxic activity against numerous cancer cell lines.[3] The this compound intermediate offers versatile reactive sites for chemical modifications, making it an attractive starting material for the development of new anticancer drug candidates.[3] Derivatives synthesized from this scaffold have shown potent antiproliferative activities against lung and breast cancer cell lines.[3]

Synthesis of Anticancer Agents from this compound Derivatives

The following protocols describe the synthesis of novel benzothiazole derivatives for anticancer evaluation. While the first protocol starts with the related 6-nitro-2-phenylbenzothiazole, it demonstrates the generation of the active 6-amino scaffold and subsequent derivatization. The second protocol outlines a general multi-step synthesis starting from 2-amino-6-chlorobenzothiazole.

Protocol 1: Synthesis of 6-Amino-2-(substituted-phenyl)benzothiazole Hydrochlorides

This protocol is adapted from the synthesis of 6-amino-2-phenylbenzothiazole derivatives, which have demonstrated significant cytostatic activities.

Step 1: Synthesis of 6-Nitro-2-(substituted-phenyl)benzothiazoles

  • Synthesize 6-nitro-2-(substituted-phenyl)benzothiazoles via condensation reactions of substituted benzaldehydes with 2-amino-5-nitrothiophenol.

Step 2: Reduction to 6-Amino-2-(substituted-phenyl)benzothiazoles

  • Reduce the nitro derivatives to the corresponding amino derivatives using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl).

Step 3: Formation of Water-Soluble Hydrochloride Salts

  • Prepare the water-soluble hydrochloride salts of 6-amino-2-(substituted-phenyl)benzothiazole using concentrated or gaseous HCl.

Protocol 2: Multi-step Synthesis of Novel Derivatives from 2-Amino-6-chlorobenzothiazole

This protocol outlines a general synthetic route starting from 2-amino-6-chlorobenzothiazole.

Step 1: Synthesis of Ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate

  • Dissolve 0.01 mole of 6-chloro-2-aminobenzothiazole in 30 ml of dry acetone.

  • Add 0.01 mole of ethyl chloroacetate and 1.38 g (0.01 mole) of freshly fused potassium carbonate.

  • Reflux the mixture on an oil bath at 120-140°C for 20-24 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice.

  • Filter the precipitate, wash with cold water, dry, and purify by crystallization from ethanol.

Step 2: Synthesis of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide

  • Heat a mixture of 0.01 mole of ethyl [6-chloro-1,3-benzothiazol-2-yl)amino]acetate and 0.015 mole of hydrazine hydrate (99%) in 25 ml of absolute ethanol under reflux for 16-18 hours.

  • Remove the solvent and cool the reaction mixture.

  • Filter the precipitated compound, wash with cold water, and dry. Purify the product using alcohol.

Step 3: Synthesis of 6-chloro-2-(benzo[d]thiazol-2-ylamino)-N-arylidene acetohydrazides

  • Reflux an equimolar (0.01 mole) mixture of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide and an appropriate aromatic aldehyde in 25 ml of ethanol containing 2-3 drops of acetic acid for 3-4 hours.

  • Distill off the solvent under reduced pressure and pour the residue into ice-cold water.

  • Filter the product, wash with cold water, and dry. Recrystallize the crude product from ethanol.

Step 4: Synthesis of Thiazolidinone Derivatives

  • Dissolve a mixture of 0.001 mole of 6-chloro-2-(benzo[d]thiazol-2-ylamino)-N-arylidene acetohydrazide and 0.001 mole of mercaptoacetic acid in 20 ml of dioxane.

  • Add a pinch of anhydrous zinc chloride and heat the reaction mixture under reflux for 12 hours.

  • Remove the solvent, cool the residue, and triturate with crushed ice.

  • Filter the solid, wash with 5% sodium bicarbonate solution, and then with cold water.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of newly synthesized benzothiazole derivatives are typically evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are determined.

Table 1: Cytotoxic Activity (IC₅₀, μM) of 6-Amino-2-(substituted-phenyl)benzothiazole Dihydrochlorides [4]

CompoundSubstitutionHeLa (Cervical)MCF-7 (Breast)CaCo-2 (Colon)Hep-2 (Laryngeal)WI-38 (Normal Fibroblast)
13 2-aminophenyl9.015.0>10011.0>100
14 3-aminophenyl10.012.0>1009.0>100
15 4-aminophenyl11.013.0>10010.0>100

Table 2: Cytotoxic Activity (IC₅₀, μM) of N-benzyl-6-chlorobenzothiazol-2-amine Derivatives [5]

CompoundSubstitutionA431 (Epidermoid Carcinoma)A549 (Non-small Cell Lung)H1299 (Non-small Cell Lung)
B7 4-nitrobenzyl2.53.24.5
B8 benzyl>50>50>50

Experimental Protocols: Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Dissolve these crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC₅₀ concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through the modulation of various cellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Pathway:

The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer.[6] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3K isoforms, leading to the suppression of downstream AKT and mTOR signaling.[6] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole This compound Derivative Benzothiazole->PI3K Inhibits

Inhibition of the PI3K/AKT/mTOR Pathway

MAPK/ERK Pathway:

The MAPK/ERK pathway is another critical signaling route involved in cell growth and differentiation. Some benzothiazole derivatives have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis:

A primary mechanism of action for many benzothiazole-based anticancer agents is the induction of apoptosis, or programmed cell death. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Induction_Workflow Benzothiazole This compound Derivative Mitochondria Mitochondrial Pathway (Intrinsic) Benzothiazole->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction via the Mitochondrial Pathway

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel anticancer agents. The derivatization of this scaffold allows for the generation of compounds with potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action involve the modulation of key signaling pathways such as PI3K/AKT/mTOR and the induction of apoptosis. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and develop new, effective benzothiazole-based cancer therapeutics.

References

Application Note: Protocols for the N-Acylation of 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-acylated derivatives of aminobenzothiazoles are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1] The functionalization of the amino group at the 6-position of the 2-chlorobenzothiazole core allows for the synthesis of diverse compound libraries crucial for structure-activity relationship (SAR) studies in drug discovery. This document provides detailed protocols for the N-acylation of 6-amino-2-chlorobenzothiazole using common laboratory methods, including the use of acyl chlorides and carboxylic acids with coupling agents.

General Reaction Scheme

The N-acylation of this compound involves the formation of an amide bond between the amino group of the benzothiazole and an acylating agent.

General Reaction Scheme for N-acylation of this compound

Figure 1: General reaction for the N-acylation of this compound, where R represents an alkyl or aryl group.

Experimental Protocols

Two primary methods for the N-acylation of this compound are detailed below.

Method A: Acylation using Acyl Chloride

This method is a robust and widely used procedure for forming amide bonds. It typically involves the reaction of the amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Benzene, or Tetrahydrofuran (THF))

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the desired acyl chloride (1.05 eq.) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Method B: Acylation using Carboxylic Acid and Coupling Agents

This method is ideal for acylating agents that are available as carboxylic acids and is known for its mild reaction conditions. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate amide bond formation and suppress side reactions.[2]

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add EDCI·HCl (1.2 eq.) and HOBt (1.0 eq.).[2]

  • Add triethylamine (1.0 eq.) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq.) to the reaction mixture.[2]

  • Allow the reaction to stir at room temperature for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain the pure N-acylated product.

Data Presentation: Comparison of Acylation Methods

The following table summarizes typical reaction conditions for the N-acylation of aminobenzothiazoles, which are applicable to this compound.

MethodAcylating AgentSolvent / Base or CatalystTemperatureTime (hours)Typical Yield (%)Reference
A Acyl ChlorideBenzene or DCM / Triethylamine0 °C to Reflux4 - 1270 - 90%[1]
B Carboxylic AcidDCM / EDCI, HOBt, Et₃NRoom Temp.12 - 2435 - 97%[2]
C Acetic AcidAcetic Acid (Solvent)Reflux (~118 °C)8 - 1082 - 88%[3]
D Acid AnhydrideGlacial Acetic AcidReflux~5N/A[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the N-acylation of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound and Base in Anhydrous Solvent C Combine Reactants at 0°C (for Acyl Chloride) or RT (for Coupling) A->C B Prepare Acylating Agent (Acyl Chloride or Activated Carboxylic Acid) B->C D Stir Reaction Mixture (4-24 hours) C->D E Monitor Progress with TLC D->E E->D Incomplete F Quench Reaction & Perform Aqueous Washes (Acid/Base/Brine) E->F Reaction Complete G Dry Organic Layer (e.g., Na2SO4) F->G H Concentrate Under Reduced Pressure G->H I Purify Crude Product (Recrystallization or Column Chromatography) H->I J Characterize Final Product (NMR, MS, etc.) I->J

Caption: General workflow for N-acylation of this compound.

References

Application of 6-Amino-2-chlorobenzothiazole in Dye and Pigment Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-chlorobenzothiazole is a key heterocyclic amine intermediate used extensively in the synthesis of azo colorants. Its rigid benzothiazole ring system, when incorporated into an azo structure, often imparts high tinctorial strength, good lightfastness, and desirable application properties. This document provides detailed application notes and experimental protocols for the use of this compound as a diazo component in the synthesis of disperse dyes and azo pigments.

Core Application: Azo Dye and Pigment Synthesis

The primary application of this compound in colorant chemistry is as a diazo component. The synthesis follows a two-step process:

  • Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt in the presence of a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component (an electron-rich aromatic compound such as a phenol, naphthol, or aromatic amine) to form the final azo dye or pigment. The choice of coupling component is crucial as it determines the final color and properties of the product.

Benzothiazole-based azo dyes are particularly noted for their bright, deep shades and good fastness properties, making them suitable for dyeing synthetic fibers like polyester.

Data Presentation: Properties of Dyes Derived from this compound

The following tables summarize quantitative data for various disperse dyes synthesized using this compound as the diazo component.

Dye IDCoupling ComponentMolecular FormulaYield (%)Melting Point (°C)Molar Absorption Coefficient (ε) (L·mol⁻¹·cm⁻¹)Color ShadeReference
Dye 1 N,N-diethyl-m-toluidineC₁₈H₁₉ClN₄S-159-160.56.9 x 10⁴Dark Red[1]
Dye 2 N-ethyl-N-cyanoethylanilineC₁₈H₁₆ClN₅S-162-1635.9 x 10⁴Dark Red[2]
Dye 3 3-Methyl-1-phenyl-5-pyrazoloneC₁₇H₁₂ClN₅OS85245-247-Yellow-
Dye 4 2-NaphtholC₁₇H₁₀ClN₃OS78210-212-Red-
Dye 5 PhenolC₁₃H₈ClN₃OS72188-190-Yellow[3]
Dye 6 ResorcinolC₁₃H₈ClN₃O₂S80220-222-Orange[4]
Dye 7 m-ToluidineC₁₄H₁₁ClN₄S66195-198-Brown[3]

Note: The data is compiled from various sources and reaction conditions may vary.

Experimental Protocols

Protocol 1: Synthesis of a Disperse Red Dye

This protocol details the synthesis of a disperse red dye by coupling diazotized this compound with N-ethyl-N-cyanoethylaniline.

Materials:

  • This compound (1.85 g, 0.01 mol)

  • Concentrated sulfuric acid (10 mL)

  • Nitrosylsulfuric acid (40% solution, 3.5 g, 0.011 mol)

  • N-ethyl-N-cyanoethylaniline (1.74 g, 0.01 mol)

  • Glacial acetic acid

  • Ice

  • Sodium hydroxide solution (10%)

  • Water

Procedure:

  • Diazotization:

    • In a 100 mL beaker, add 1.85 g of this compound to 10 mL of concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add 3.5 g of 40% nitrosylsulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for 2 hours to ensure complete diazotization.

  • Coupling:

    • In a separate 250 mL beaker, dissolve 1.74 g of N-ethyl-N-cyanoethylaniline in a minimal amount of glacial acetic acid.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.

    • Continue stirring at 0-5 °C for 3-4 hours.

  • Isolation and Purification:

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Neutralize the solution with a 10% sodium hydroxide solution to precipitate the dye.

    • Filter the precipitated dye, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Protocol 2: Synthesis of an Azo Pigment

While specific protocols for pigments from this compound are less common in the reviewed literature, a general procedure for producing an insoluble azo pigment can be adapted. This often involves using a coupling component that leads to a larger, more planar, and less soluble molecule, such as a Naphthol AS derivative.

Materials:

  • This compound (1.85 g, 0.01 mol)

  • Hydrochloric acid (37%, 5 mL)

  • Sodium nitrite (0.7 g, 0.01 mol)

  • Naphthol AS derivative (e.g., Naphthol AS-D, 2.63 g, 0.01 mol)

  • Sodium hydroxide

  • Sodium acetate

  • Ice

  • Water

Procedure:

  • Diazotization:

    • Suspend 1.85 g of this compound in 20 mL of water and 5 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of 0.7 g of sodium nitrite in 5 mL of water dropwise, keeping the temperature below 5 °C.

    • Stir for 1 hour at this temperature. Filter the solution if necessary to remove any unreacted starting material.

  • Coupling Component Solution:

    • Dissolve 2.63 g of the Naphthol AS derivative in 20 mL of water containing a stoichiometric amount of sodium hydroxide to form the sodium salt.

    • Cool this solution to 10-15 °C.

  • Coupling:

    • Slowly add the cold diazonium salt solution to the Naphthol AS solution with efficient stirring.

    • Maintain the temperature at 10-15 °C and stir for 2-3 hours. The pH can be adjusted with sodium acetate to optimize coupling.

    • The insoluble pigment will precipitate out of the solution.

  • Isolation and Finishing:

    • Filter the pigment slurry and wash the filter cake extensively with water to remove soluble salts.

    • Dry the pigment in an oven at 80-100 °C.

    • The dried pigment can then be milled to the desired particle size for its final application.

Visualizations

Reaction Pathway for Azo Dye Synthesis

Azo_Dye_Synthesis A This compound B Diazonium Salt A->B Diazotization (NaNO₂, H⁺, 0-5°C) D Azo Dye/Pigment B->D Azo Coupling (pH control) C Coupling Component (e.g., N-Aryl derivative)

Caption: General reaction scheme for the synthesis of azo colorants.

Experimental Workflow for Disperse Dye Synthesis

Disperse_Dye_Workflow start Start diazotization Diazotization of This compound start->diazotization coupling Azo Coupling with Electron-Rich Aromatic diazotization->coupling precipitation Precipitation & Neutralization coupling->precipitation isolation Filtration & Washing precipitation->isolation drying Drying isolation->drying end Final Product: Disperse Dye drying->end

Caption: A typical workflow for the laboratory synthesis of a disperse dye.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 6-Amino-2-chlorobenzothiazole. This versatile building block is a key intermediate in the synthesis of various biologically active compounds. The protocols and data presented herein are based on established methodologies for analogous 2-halobenzothiazoles and provide a strong foundation for the development of robust and efficient synthetic routes.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide or triflate. For drug discovery and development, the benzothiazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The functionalization of the benzothiazole core at the 2-position via Suzuki coupling of this compound allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds. While the carbon-chlorine bond at the 2-position is less reactive than a corresponding carbon-bromine bond, successful coupling can be achieved with the appropriate choice of catalyst, ligand, base, and reaction conditions.[1][2]

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of the analogous 2-amino-6-bromobenzothiazole with various arylboronic acids. These conditions serve as an excellent starting point for the optimization of reactions with this compound. It is anticipated that more forcing conditions (e.g., stronger electron-donating ligands, higher temperatures, or longer reaction times) may be required to achieve comparable yields with the less reactive chloro-substrate.

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1p-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)9531Moderate[3][4]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O953164[3][4]
33,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9531High[4]
4Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)953175[5]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling reaction. Protocol 1 is based on the successful coupling of 2-amino-6-bromobenzothiazole and serves as a primary starting point. Protocol 2 suggests optimized conditions that may be more suitable for the less reactive this compound.

Protocol 1: General Procedure for Suzuki Coupling of 2-Amino-6-halobenzothiazole

This protocol is adapted from the synthesis of 2-amino-6-arylbenzothiazoles from the corresponding bromo-derivative.[3]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 4.4 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1))

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid or ester (1.1 - 1.2 mmol), and potassium phosphate (2.0 - 4.4 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water).

  • Stir the reaction mixture at 95 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-aminobenzothiazole.

Protocol 2: Optimized Conditions for Less Reactive Aryl Chlorides

This protocol incorporates ligands and conditions known to be more effective for the Suzuki coupling of challenging aryl chlorides.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., K₂CO₃) to an oven-dried reaction vessel.

  • Add this compound (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the vessel and heat the reaction mixture with stirring to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Mandatory Visualizations

Suzuki_Coupling_Mechanism A Pd(0)L2 Active Catalyst C Oxidative Addition A->C B Ar-X (this compound) B->C D L2Pd(II)(Ar)(X) C->D G Transmetalation D->G E R-B(OH)2 (Arylboronic Acid) E->G F Base F->G H L2Pd(II)(Ar)(R) G->H I Reductive Elimination H->I I->A Regeneration J Ar-R (Product) I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup Weigh Substrate, Boronic Acid, Base, and Catalyst in an oven-dried flask. inert Inert Atmosphere Evacuate and backfill with Nitrogen or Argon. setup->inert solvent Solvent Addition Add degassed solvent. inert->solvent reaction Reaction Heat the mixture with stirring. Monitor by TLC or LC-MS. solvent->reaction workup Workup Cool to room temperature. Aqueous workup and extraction. reaction->workup purification Purification Dry, concentrate, and purify by column chromatography. workup->purification characterization Characterization Analyze the final product (NMR, MS). purification->characterization

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis and Evaluation of Schiff Bases Derived from 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from the 6-Amino-2-chlorobenzothiazole scaffold are a class of compounds of significant interest in medicinal chemistry. The inherent biological activities of the benzothiazole nucleus, combined with the versatile azomethine linkage (-C=N-) of the Schiff base, give rise to a diverse range of pharmacological properties. These compounds have demonstrated promising potential as antimicrobial, antioxidant, and anticancer agents. The presence of the electron-withdrawing chloro group at the 2-position and the amino group at the 6-position of the benzothiazole ring provides a unique electronic environment that can be further modulated by condensation with various aromatic aldehydes. This document provides detailed protocols for the synthesis, characterization, and biological evaluation of these Schiff bases, along with a compilation of relevant data to facilitate research and development in this area.

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a substituted aromatic aldehyde. The reaction is generally carried out in an alcoholic solvent and can be catalyzed by a few drops of acid or base.

General Synthesis Workflow

Synthesis Workflow Reactants This compound + Substituted Aldehyde Reaction Condensation Reaction (Ethanol/Methanol, Catalyst) Reactants->Reaction Crude_Product Crude Schiff Base Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure Schiff Base Purification->Pure_Product Characterization Characterization (FTIR, NMR, Mass Spec) Pure_Product->Characterization

Caption: General workflow for the synthesis and characterization of Schiff bases.

Experimental Protocol: Synthesis of 2-chloro-6-((4-hydroxy-3-methoxybenzylidene)amino)benzo[d]thiazole

Materials:

  • This compound (10 mmol)

  • o-Vanillin (4-hydroxy-3-methoxybenzaldehyde) (10 mmol)

  • Absolute Ethanol (30 mL)

  • Piperidine (2-3 drops)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 15 mL of absolute ethanol.

  • To this solution, add 10 mmol of o-vanillin.

  • Add 2-3 drops of piperidine to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 3-4 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid is then filtered, washed with cold ethanol to remove any unreacted starting materials, and dried.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol or carbon tetrachloride to yield the pure Schiff base.[1]

Characterization Data

The synthesized Schiff bases are characterized by various spectroscopic techniques. The formation of the azomethine group is a key indicator of a successful reaction.

Compound NameAldehyde UsedYield (%)Melting Point (°C)IR (KBr, cm⁻¹) ν(C=N)¹H NMR (CDCl₃, δ ppm) -CH=N-
2-chloro-6-((4-hydroxy-3-methoxybenzylidene)amino)benzo[d]thiazoleo-Vanillin-22415969.3
2-chloro-6-((4-chlorobenzylidene)amino)benzo[d]thiazole4-Chlorobenzaldehyde58.58169-17216698.05
2-chloro-6-((4-nitrobenzylidene)amino)benzo[d]thiazole4-Nitrobenzaldehyde78.65178-18016997.26
2-chloro-6-((1H-indol-3-yl)methyleneamino)benzo[d]thiazoleIndole-3-carboxaldehyde----

Note: '-' indicates data not available in the searched sources.

Biological Applications and Protocols

Schiff bases of this compound exhibit a wide range of biological activities. Detailed protocols for evaluating their antioxidant, antimicrobial, and anticancer properties are provided below.

Antioxidant Activity

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare stock solutions of the synthesized Schiff bases (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

    • Prepare a series of dilutions from the stock solutions to obtain various concentrations.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of different concentrations of the test compounds.

    • To each well, add 100 µL of the methanolic DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control well should contain methanol and the DPPH solution.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined graphically.[1]

Table of Antioxidant Activity

Compound NameAssayIC₅₀ (µg/mL)
2-chloro-6-((4-hydroxy-3-methoxybenzylidene)amino)benzo[d]thiazoleABTS52.36
Antimicrobial Activity

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the Schiff base compounds in the broth to obtain a range of concentrations.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Table of Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine------
4,6-difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine------
N-((1H-indol-3-yl)methylene)-4,6-difluorobenzothiazol-2-amine------

Note: Data for this compound derivatives was limited in the search results; data for analogous 4,6-difluoro derivatives is presented as a reference. '-' indicates data not available.

Anticancer Activity

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Treat the cells with various concentrations of the Schiff base compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Table of Anticancer Activity (IC₅₀ in µM)

CompoundCell LineIC₅₀ (µM)
(4-fluorobenzylidene)-[5-fluoro-6-(4-methylpiperazin-1-yl)-benzothiazol-2-yl]-Amine--
Substituted 2-amino benzothiazole Schiff bases (general)HeLa2.517 µg/ml (for a specific derivative)

Mechanism of Action: Apoptotic Signaling Pathway

Several studies suggest that benzothiazole derivatives, including Schiff bases, can induce apoptosis in cancer cells through the intrinsic (mitochondrial-mediated) pathway. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.

Apoptotic Pathway Drug Benzothiazole Schiff Base ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by benzothiazole Schiff bases.

Conclusion

The Schiff bases derived from this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic protocols are straightforward, allowing for the generation of a diverse library of compounds for biological screening. The provided protocols for evaluating antioxidant, antimicrobial, and anticancer activities offer a standardized approach for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Development of Anti-inflammatory Drugs from 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The 6-amino-2-chlorobenzothiazole scaffold, in particular, offers a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications. The presence of the amino group at the 6-position and a reactive chloro group at the 2-position allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent anti-inflammatory agents.

These application notes provide a comprehensive overview of the synthesis of potential anti-inflammatory drug candidates derived from this compound, along with detailed protocols for their biological evaluation. The methodologies described herein cover the synthesis of Schiff base and amide derivatives, followed by in vitro assays to assess their anti-inflammatory efficacy by targeting key inflammatory mediators and pathways such as cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS). Furthermore, the involvement of crucial signaling pathways like NF-κB and MAPKs is discussed.

Synthesis of this compound Derivatives

The chemical reactivity of this compound allows for the straightforward synthesis of various derivatives. Below are protocols for the synthesis of two major classes of derivatives: Schiff bases and amides.

Protocol 1: Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone.[2] The amino group at the 6-position of the benzothiazole ring can readily react with various substituted benzaldehydes to form Schiff base derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., o-vanillin)

  • Absolute ethanol

  • Piperidine

  • Carbon tetrachloride

Procedure:

  • Dissolve 10 mmol of this compound in 15 mL of absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted benzaldehyde (e.g., o-vanillin, 1.10 g) to the solution.

  • Add a drop of piperidine to catalyze the reaction.

  • Reflux the reaction mixture for 3 hours.

  • After refluxing, allow the mixture to stand for eight hours.

  • The resulting solid precipitate is filtered and washed several times with cold ethanol.

  • The crude product is dried and recrystallized from carbon tetrachloride to yield the purified Schiff base.[3]

Protocol 2: Synthesis of Amide Derivatives

Amide derivatives can be synthesized by reacting the amino group of this compound with an acyl chloride or a carboxylic acid activated with a coupling agent.

Materials:

  • This compound

  • Profen (e.g., ibuprofen, ketoprofen) or other carboxylic acids

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Procedure:

  • To a solution of the profen (1 mmol) in 10 mL of DCM, add DCC (1 mmol, 0.206 g). For poorly soluble profens, DCE can be used as the solvent.

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature. Reaction times may vary (e.g., 4-24 hours) depending on the specific reactants. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the dicyclohexylurea byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired amide derivative.[4]

In Vitro Anti-inflammatory Assays

A battery of in vitro assays is crucial for the initial screening and characterization of the synthesized compounds. These assays help to identify active compounds and elucidate their potential mechanisms of action.

Protocol 3: Lipoxygenase (LOX) Inhibitor Screening Assay

This assay is used to identify compounds that inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[5]

Materials:

  • Lipoxygenase enzyme (e.g., 5-LOX)

  • LOX Assay Buffer

  • LOX Substrate (e.g., arachidonic acid or linoleic acid)

  • Test compounds and a known LOX inhibitor (e.g., Zileuton) as a positive control

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Warm the LOX Assay Buffer to room temperature before use.

  • Compound Preparation: Dissolve the test compounds in an appropriate solvent (e.g., DMSO). Prepare a dilution series to determine IC50 values.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay Buffer.

    • Enzyme Control: LOX Assay Buffer and 5-LOX enzyme.

    • Inhibitor Control: LOX Assay Buffer, 5-LOX enzyme, and Zileuton.

    • Test Compound: LOX Assay Buffer, 5-LOX enzyme, and the test compound at various concentrations.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction: Add the LOX Substrate to all wells.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 500/536 nm) or absorbance (e.g., 490-500 nm) kinetically using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 4: Nitric Oxide Synthase (NOS) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the activity of nitric oxide synthase, particularly the inducible isoform (iNOS), which is upregulated during inflammation and produces large amounts of nitric oxide (NO).

Materials:

  • Cell lysate or purified NOS enzyme

  • NOS Assay Buffer

  • NOS Substrate (L-arginine)

  • NOS Cofactors (e.g., NADPH)

  • Nitrate Reductase

  • Griess Reagent

  • Test compounds and a known NOS inhibitor

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates containing NOS or use a purified NOS enzyme solution.

  • NOS Reaction: In a 96-well plate, set up the reaction with NOS Assay Buffer, NOS substrate, cofactors, the enzyme source, and varying concentrations of the test compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction (e.g., by heating).

  • Nitrate Reduction: Add nitrate reductase and NADPH to the wells to convert any nitrate produced to nitrite. Incubate at room temperature.[8]

  • Griess Reaction: Add Griess reagent to each well. A color change will indicate the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

  • Data Analysis: Generate a nitrite standard curve. Calculate the concentration of nitrite in each sample and determine the percentage of NOS inhibition for each test compound concentration. Calculate the IC50 value from a dose-response curve.

Data Presentation

The quantitative data from the in vitro assays should be summarized in tables for clear comparison of the anti-inflammatory activity of the synthesized derivatives.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative TypeR-Group5-LOX Inhibition IC50 (µM)iNOS Inhibition IC50 (µM)
STD-1 -ZileutonValue-
STD-2 -L-NAME-Value
BTZ-S1 Schiff Baseo-vanillinValueValue
BTZ-S2 Schiff BaseSubstituentValueValue
BTZ-A1 AmideIbuprofenValueValue
BTZ-A2 AmideKetoprofenValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the anti-inflammatory effects of the synthesized compounds is crucial. Benzothiazole derivatives have been shown to modulate key inflammatory signaling pathways.

G SchiffBase SchiffBase LOX LOX SchiffBase->LOX NOS NOS SchiffBase->NOS COX COX SchiffBase->COX Data Data LOX->Data NOS->Data COX->Data Amide Amide Amide->LOX Amide->NOS Amide->COX

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of these pathways in macrophages, leading to the production of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Nucleus translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes transcription Mediators Inflammatory Mediators Genes->Mediators BTZ Benzothiazole Derivative BTZ->MAPK BTZ->IKK BTZ->NFkB inhibits translocation

Arachidonic acid is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These are key mediators of inflammation. Dual inhibitors of COX-2 and 5-LOX are sought after as potentially safer anti-inflammatory drugs.[9]

G Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins (Inflammation, Pain) COX2->PGs LTs Leukotrienes (Inflammation) LOX5->LTs BTZ Benzothiazole Derivative BTZ->COX2 BTZ->LOX5

References

Application Notes and Protocols for 6-Amino-2-chlorobenzothiazole in Agricultural Chemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 6-Amino-2-chlorobenzothiazole as a key intermediate in the formulation of agricultural chemicals, particularly fungicides. It covers the synthesis of active ingredients, formulation into common agricultural preparations, and the biological mechanisms of action.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of a variety of biologically active molecules for the agricultural industry. Its derivatives have demonstrated significant potential as fungicides and herbicides. The benzothiazole moiety is a key pharmacophore that contributes to the antifungal activity of these compounds, often by targeting essential fungal enzymes or inducing programmed cell death. This document outlines the synthetic pathways to create fungicidally active derivatives and provides protocols for their formulation into stable and effective agricultural products.

Synthesis of Active Ingredients from this compound

A common strategy to develop potent fungicides is the synthesis of derivatives from this compound. A representative synthesis of a 2-amino-6-chlorobenzothiazole derivative is outlined below. This protocol is a generalized representation based on common laboratory procedures.

General Synthesis Protocol for a 2-(Substituted amino)-6-chlorobenzothiazole Derivative

This protocol describes the synthesis of a hypothetical N-substituted derivative as an example.

Materials:

  • This compound

  • Substituted amine (R-NH2)

  • Triethylamine (Et3N)

  • Anhydrous Dioxane

  • Chloroacetyl chloride

  • Mercaptoacetic acid

  • Anhydrous zinc chloride

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Step 1: Synthesis of Intermediate.

    • Dissolve this compound (0.01 mole) and a substituted aromatic aldehyde (0.01 mole) in ethanol (25 ml) containing 2-3 drops of acetic acid.

    • Reflux the mixture on a water bath for 3-4 hours.

    • Remove the solvent under reduced pressure.

    • Pour the residue into ice-cold water to precipitate the product.

    • Filter, wash with cold water, and dry the crude product.

    • Recrystallize the product from ethanol.

  • Step 2: Cyclization to form the final active ingredient.

    • Dissolve the intermediate from Step 1 (0.001 mole) and mercaptoacetic acid (0.001 mole) in dioxane (20 ml).

    • Add a pinch of anhydrous zinc chloride.

    • Reflux the reaction mixture for 12 hours.

    • Remove the solvent as much as possible.

    • Triturate the cooled residue with crushed ice (50 gm).

    • Filter the separated solid and wash with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with cold water.

    • Purify the crude product by recrystallization from ethanol to obtain the crystalline final product.

Formulation of Agricultural Chemicals

The synthesized active ingredient (AI) must be formulated into a product that is stable, easy to apply, and effective. Two common types of formulations are Wettable Powders (WP) and Emulsifiable Concentrates (EC).

Protocol for Wettable Powder (WP) Formulation

Wettable powders are dry formulations that are mixed with water to form a suspension for spraying.[1]

Materials:

  • Synthesized Active Ingredient (AI)

  • Wetting agent (e.g., sodium lauryl sulfate)

  • Dispersing agent (e.g., lignosulfonate)

  • Inert carrier/filler (e.g., kaolin clay, silica)

  • Mixer/blender

  • Milling equipment

Procedure:

  • Pre-blending: In a suitable mixer, combine the active ingredient (e.g., 50% w/w), wetting agent (e.g., 2% w/w), dispersing agent (e.g., 5% w/w), and inert carrier (e.g., 43% w/w).

  • Milling: Mill the pre-blended powder to achieve a fine particle size. This is crucial for good suspension in water.

  • Quality Control: Test the final wettable powder for properties such as suspensibility, wettability, and particle size distribution.

  • Packaging: Package the final product in moisture-proof containers.

Protocol for Emulsifiable Concentrate (EC) Formulation

Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent and forms an emulsion when mixed with water.[2][3]

Materials:

  • Synthesized Active Ingredient (AI)

  • Solvent (e.g., aromatic hydrocarbon solvent like xylene or a more environmentally friendly alternative)

  • Emulsifier blend (a mix of non-ionic and/or anionic surfactants)

  • Stabilizer (optional, depending on the AI's stability)

  • Mixing vessel

Procedure:

  • Dissolution: Dissolve the active ingredient (e.g., 25% w/w) in the chosen solvent (e.g., 65% w/w) in the mixing vessel. Ensure complete dissolution.

  • Addition of Emulsifiers: Add the emulsifier blend (e.g., 10% w/w) to the solution and mix thoroughly. The choice of emulsifiers is critical for the stability of the emulsion upon dilution.

  • Homogenization: Homogenize the mixture to ensure uniformity.

  • Quality Control: Test the EC for emulsion stability, clarity, and active ingredient content.

  • Packaging: Package the final product in suitable liquid containers.

Quantitative Data on Antifungal Activity

The following table summarizes the antifungal activity of various benzothiazole derivatives synthesized from precursors like this compound.

Compound IDTarget PathogenAssay TypeEfficacy MetricConcentrationReference
BenzothiazolePhytophthora capsiciIn vitroApoptosis Induction150 mg L-1[4]
BenzothiazoleColletotrichum gloeosporioidesMycelial Growth Inhibition50% Inhibition (MIC)1 ppm[5]
BenzothiazoleColletotrichum gloeosporioidesMycelial Growth InhibitionComplete Inhibition50 ppm[5]
Copper Surfactant Complex of 2-amino-6-chloro benzothiazoleAlternaria alternataIn vitroAntifungal ActivityNot specified[6]
C-6 Methyl Substituted Benzothiazole Derivatives (D-02, D-08)Candida albicansCup Plate MethodPotent Antifungal Activity50 & 100 µg/mL
6-substituted 2-aminobenzothiazole derivatives (1n, 1o)Candida albicans, C. parapsilosis, C. tropicalisIn vitroMIC4-8 µg/mL[7]

Mechanism of Action

Derivatives of this compound exhibit antifungal properties through various mechanisms, primarily by inhibiting essential fungal processes.

Inhibition of Ergosterol Biosynthesis

Many benzothiazole-based fungicides act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the fungal ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Benzothiazole Derivative Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Benzothiazole_Derivative This compound Derivative Benzothiazole_Derivative->Lanosterol Inhibits CYP51 Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Inhibition of Ergosterol Biosynthesis by a Benzothiazole Derivative.

Induction of Apoptosis

Some benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in fungal pathogens.[4][10][11] This is often mediated through the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.

Apoptosis_Induction cluster_cell Fungal Cell Benzothiazole_Derivative This compound Derivative ROS Increased Reactive Oxygen Species (ROS) Benzothiazole_Derivative->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Intrinsic Apoptosis Pathway Induced by a Benzothiazole Derivative.

Experimental Workflow Overview

The following diagram illustrates the general workflow from the synthesis of an active ingredient from this compound to its final application as a formulated agricultural chemical.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis of Active Ingredient Start->Synthesis Purification Purification and Characterization Synthesis->Purification Formulation Formulation Development (WP or EC) Purification->Formulation QC Quality Control of Formulated Product Formulation->QC Application Application in Agriculture QC->Application

Caption: General Experimental Workflow for Agricultural Chemical Development.

References

Troubleshooting & Optimization

Navigating the Synthesis of 6-Amino-2-chlorobenzothiazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 6-Amino-2-chlorobenzothiazole is a critical process. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address challenges encountered during its synthesis and ultimately improve the yield and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: Why is the yield of this compound consistently low?

Answer:

Low yields can stem from several factors throughout the synthetic process. Common culprits include:

  • Incomplete Reaction: The primary cyclization reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control, or inefficient stirring.

  • Side Reactions: The formation of unwanted by-products can significantly reduce the yield of the desired product. Overheating is a frequent cause of side product formation.[1]

  • Poor Quality of Starting Materials: Impurities in the reactants, such as 4-chloroaniline or p-chlorophenylthiourea, can inhibit the reaction or lead to the formation of impurities.[1] It is crucial to use high-purity starting materials.

  • Moisture Contamination: The presence of water can interfere with the reaction, particularly in steps involving reagents that are sensitive to hydrolysis.[1] Using anhydrous solvents and maintaining a dry reaction environment is essential.

  • Loss during Work-up and Purification: Product can be lost during extraction, filtration, and recrystallization steps. Optimizing these procedures is key to maximizing the isolated yield.

Question 2: What are the common impurities observed, and how can they be minimized?

Answer:

Common impurities can include unreacted starting materials, partially reacted intermediates, and by-products from side reactions. For instance, in the synthesis starting from 4-chloroaniline, incomplete thiocyanation can be a source of impurities.

To minimize impurities:

  • Ensure Complete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

  • Control Reaction Temperature: Strictly adhere to the optimal temperature range for each step of the synthesis to prevent the formation of thermal degradation products.[1]

  • Purify Intermediates: If the synthesis involves multiple steps, purifying the intermediate products can prevent carrying impurities through to the final product.

  • Effective Purification of Final Product: Employ appropriate purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography to remove final impurities.[2][3]

Question 3: The reaction mixture has turned a dark color, and the product is difficult to isolate. What could be the cause?

Answer:

A dark coloration of the reaction mixture often indicates decomposition or the formation of polymeric by-products, which can be caused by:

  • Excessive Heat: Overheating the reaction mixture is a primary cause of decomposition.

  • Oxidation: The amino group in this compound and its precursors can be susceptible to oxidation, leading to colored impurities.

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants can lead to side reactions and the formation of complex mixtures.

To address this, ensure precise temperature control, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and carefully measure all reactants.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common synthetic routes are:

  • From 4-chloroaniline: This method, often a variation of the Hugerschoff reaction, involves the reaction of 4-chloroaniline with a thiocyanate source (like potassium thiocyanate) in the presence of a halogen (such as bromine) in a suitable solvent like acetic acid.[2]

  • From p-chlorophenylthiourea: This route involves the cyclization of p-chlorophenylthiourea, often using an oxidizing agent like sulfuryl chloride in a solvent such as chlorobenzene.[4][5]

Q2: What is the role of bromine in the synthesis from 4-chloroaniline?

A2: Bromine acts as an oxidizing agent in the reaction. It facilitates the electrophilic attack on the aromatic ring, leading to the formation of the thiazole ring structure.

Q3: What safety precautions should be taken during this synthesis?

A3: The synthesis involves hazardous materials. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle bromine and sulfuryl chloride with extreme care as they are corrosive and toxic.

  • Be aware of the potential for exothermic reactions and have appropriate cooling measures in place.

Quantitative Data on Synthesis Methods

The following table summarizes yields reported for the synthesis of 2-aminobenzothiazole derivatives through various methods, providing a comparative overview.

Synthesis MethodStarting MaterialReagents & SolventsReaction TimeTemperatureYield (%)Reference
From 4-chloroaniline4-chloroanilineKSCN, Br₂, Acetic AcidSeveral hours<10°CNot specified[2]
From p-chlorophenylthioureap-chlorophenylthioureaSO₂Cl₂, Chlorobenzene~3 hours40-45°C~67.4%[4][5]
Hugerschoff Reaction (general)PhenylthioureaH₂SO₄, Bromine (catalytic)1.5 - 6 hours65-70°C~95%[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Chloroaniline

This protocol is a generalized procedure based on the Hugerschoff reaction.

Materials:

  • 4-Chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Aqueous ammonia solution

Procedure:

  • Dissolve 4-chloroaniline (1.0 eq) in glacial acetic acid.

  • Add potassium thiocyanate (2.0 eq) to the solution and stir.

  • Cool the mixture to below 10°C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture for several hours.

  • Pour the reaction mixture into hot water to precipitate the hydrochloride salt of the product.

  • Filter the precipitate and wash with water.

  • Neutralize the filtered solid with an aqueous ammonia solution to obtain this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.[2]

Protocol 2: Synthesis of this compound from p-Chlorophenylthiourea

This protocol is based on the cyclization using sulfuryl chloride.

Materials:

  • p-Chlorophenylthiourea

  • Chlorobenzene

  • Sulfuryl chloride (SO₂Cl₂)

  • 25% Ammonia solution

Procedure:

  • Suspend p-chlorophenylthiourea (1.0 eq) in chlorobenzene with stirring.

  • Add sulfuryl chloride (approximately 1.0 eq) uniformly to the suspension over about 3 hours, maintaining the temperature at 40-45°C.

  • After the gas evolution ceases, remove the chlorobenzene by steam distillation.

  • Adjust the pH of the remaining suspension of the hydrochloride salt to 8 with a 25% ammonia solution.

  • The crude this compound will precipitate.

  • Isolate the product by filtration or decantation and dry it.[4][5]

Visualizing the Process

To further aid in understanding the synthesis and troubleshooting logic, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 4-Chloroaniline 4-Chloroaniline Thiocyanation Thiocyanation 4-Chloroaniline->Thiocyanation + KSCN KSCN KSCN Br2 / Acetic Acid Br2 / Acetic Acid Intramolecular Cyclization Intramolecular Cyclization Thiocyanation->Intramolecular Cyclization + Br2 / Acetic Acid This compound This compound Intramolecular Cyclization->this compound Work-up

Caption: Synthesis pathway from 4-Chloroaniline.

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Check Temperature Control start->check_temp check_reagents Verify Reagent Quality & Stoichiometry check_temp->check_reagents Correct adjust_temp Adjust and Monitor Temperature check_temp->adjust_temp Incorrect check_moisture Check for Moisture Contamination check_reagents->check_moisture Proper purify_reagents Use Pure/Dry Reagents, Recalculate Stoichiometry check_reagents->purify_reagents Improper check_workup Review Work-up & Purification check_moisture->check_workup Absent dry_glassware Use Anhydrous Solvents & Dry Glassware check_moisture->dry_glassware Present optimize_workup Optimize Extraction & Recrystallization check_workup->optimize_workup Inefficient end Improved Yield & Purity check_workup->end Efficient adjust_temp->check_reagents purify_reagents->check_moisture dry_glassware->check_workup optimize_workup->end

Caption: Troubleshooting workflow for synthesis issues.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield affects rate & side reactions Purity Purity Temperature->Purity high temp can increase impurities Reagent_Purity Reagent Purity Reagent_Purity->Yield impurities can inhibit reaction Reagent_Purity->Purity impurities carry through Reaction_Time Reaction Time Reaction_Time->Yield incomplete reaction lowers yield Moisture Moisture Moisture->Yield can cause side reactions Moisture->Purity can form by-products

Caption: Key parameter relationships affecting yield and purity.

References

Technical Support Center: Purification of Crude 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Amino-2-chlorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often sufficient to obtain a product of high purity, especially if the impurities have significantly different solubilities than the desired compound.[1] Column chromatography is employed when recrystallization fails to remove impurities with similar solubility profiles.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a white to pale cream or off-white crystalline powder.[2][3] Its reported melting point is in the range of 199-201 °C.[4] A lower or broader melting point range usually indicates the presence of impurities.

Q3: What are the likely impurities in crude this compound?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-chloroaniline, by-products from side reactions, and residual acids used in the synthesis.[1][5] It is common practice to wash the crude product with a dilute base, such as a 5% sodium bicarbonate solution, to remove acidic impurities.[5]

Q4: How can I monitor the purity of this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the purity.[6] By comparing the TLC profile of your crude material with the purified fractions against a reference standard, you can assess the progress of purification. The disappearance of impurity spots and the presence of a single spot for the product indicate successful purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low or No Crystal Formation - The chosen solvent is too good a solvent for the compound, even at low temperatures.- The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization.- Try a different solvent or a solvent mixture (e.g., ethanol/water).- Concentrate the solution by evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Perform a preliminary purification step like a simple filtration or a wash to remove some impurities.
Oiling Out (Formation of an oil instead of crystals) - The boiling point of the solvent is too high, causing the compound to melt before dissolving.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try to purify the crude material by another method, such as column chromatography, before recrystallization.
Poor Recovery/Low Yield - Too much solvent was used for recrystallization.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Cool the filtrate in an ice bath to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored Impurities Persist in Crystals - The impurity co-crystallizes with the product.- The impurity is strongly adsorbed to the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- A second recrystallization from a different solvent system may be necessary.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Tailing of the Product Spot on TLC and Poor Separation on the Column - The amino group of the compound is interacting with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or a few drops of aqueous ammonia, to the eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.[7]
Product is not Eluting from the Column - The eluent system is not polar enough.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Product is Eluting too Quickly (with impurities) - The eluent system is too polar.- Decrease the polarity of the eluent. Start with a less polar solvent system and gradually increase the polarity.
Cracks or Channels in the Silica Gel Bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate, Triethylamine

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Methodology:

  • Eluent Preparation: Prepare a suitable eluent system. A common starting point for aromatic amines is a mixture of hexane and ethyl acetate. To prevent tailing, add about 0.5% triethylamine to the eluent mixture.

  • TLC Analysis: Determine the appropriate eluent composition by running TLC plates of the crude material in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal system should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes. If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical Recrystallization Solvents for 2-Aminobenzothiazole Analogs

Solvent SystemCompound ClassExpected Outcome
Ethanol2-Amino-6-substituted-benzothiazolesFormation of pure crystalline solid.[1][6]
Ethanol/WaterAromatic AminesCan improve crystal yield for moderately polar compounds.
AcetoneBenzothiazole derivativesCan be effective for certain derivatives.

Note: The optimal solvent should be determined experimentally for each batch of crude product.

Table 2: Illustrative Column Chromatography Conditions for this compound

ParameterCondition
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate gradient (e.g., starting from 9:1 and gradually increasing to 7:3) + 0.5% Triethylamine
Typical Rf of Product ~0.3 in Hexane:Ethyl Acetate (8:2) + 0.5% Triethylamine
Detection UV light (254 nm)

Note: These are representative conditions and may require optimization.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method TLC TLC Analysis Recrystallization->TLC Column_Chromatography Column Chromatography Column_Chromatography->TLC TLC->Column_Chromatography If Impure Melting_Point Melting Point Determination TLC->Melting_Point Pure_Product Pure this compound TLC->Pure_Product If Pure Melting_Point->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_solutions Potential Solutions Start Purification Issue Encountered Recrystallization_Issue Recrystallization Problem Start->Recrystallization_Issue Chromatography_Issue Chromatography Problem Start->Chromatography_Issue Low_Yield Low Yield Recrystallization_Issue->Low_Yield e.g. Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out e.g. No_Crystals No Crystals Form Recrystallization_Issue->No_Crystals e.g. Solution_Yield Use minimum hot solvent; Cool thoroughly Low_Yield->Solution_Yield Solution_Oiling Cool slowly; Change solvent Oiling_Out->Solution_Oiling Solution_Crystals Concentrate solution; Scratch flask/add seed No_Crystals->Solution_Crystals Tailing Peak Tailing Chromatography_Issue->Tailing e.g. No_Elution Product Doesn't Elute Chromatography_Issue->No_Elution e.g. Fast_Elution Product Elutes Too Fast Chromatography_Issue->Fast_Elution e.g. Solution_Tailing Add triethylamine to eluent Tailing->Solution_Tailing Solution_No_Elution Increase eluent polarity No_Elution->Solution_No_Elution Solution_Fast_Elution Decrease eluent polarity Fast_Elution->Solution_Fast_Elution

Caption: Troubleshooting decision tree for common purification issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-chlorobenzothiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and stability of this compound?

This compound is a solid, appearing as a white to off-white or light beige crystalline powder.[1][2] It is a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Proper storage is crucial for maintaining its integrity. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like oxidizing agents.[3]

Q2: What are the primary hazards and safety precautions for handling this compound?

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation.[2] When handling, it is essential to wear appropriate personal protective equipment (PPE), including protective gloves, eye protection (safety goggles or face shield), and respiratory protection if dust is generated.[3][4] Work should be conducted in a well-ventilated area, and hands should be washed thoroughly after handling.[3][4]

Q3: In which solvents is this compound soluble?

While specific solubility data can vary, it is generally soluble in methanol.[2] For reactions, polar aprotic solvents like dry acetone are often used.[5] Recrystallization is commonly performed using ethanol.[5]

Troubleshooting Guide

Synthesis & Reaction Issues

Q4: I am experiencing a low yield in my reaction involving this compound. What are the potential causes and solutions?

Low product yield can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in this compound or other reactants can interfere with the reaction. Ensure you are using a high-purity starting material.[6]

  • Reaction Conditions:

    • Temperature: Ensure the reaction is carried out at the optimal temperature. Some reactions may require heating, while excessive heat can lead to decomposition.[6]

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5][7]

    • Atmosphere: Some reactions may be sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents can improve yields.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. Double-check your calculations and measurements.

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Improved_Yield Improved Yield Check_Purity->Improved_Yield Impurity Identified & Rectified Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time (Monitor by TLC) Check_Conditions->Optimize_Time Use_Inert_Atmosphere Use Inert Atmosphere & Anhydrous Solvents Check_Conditions->Use_Inert_Atmosphere Recalculate Recalculate & Re-weigh Check_Stoichiometry->Recalculate Optimize_Temp->Improved_Yield Optimize_Time->Improved_Yield Use_Inert_Atmosphere->Improved_Yield Recalculate->Improved_Yield

Caption: A decision-making workflow for troubleshooting low reaction yields.

Q5: My reaction has produced multiple products, and the desired product is impure. How can I improve the reaction selectivity and purify the product?

The formation of side products is a common challenge.

  • Controlling Reaction Conditions: Side reactions can often be minimized by carefully controlling the reaction temperature and the rate of reagent addition. Adding a reagent dropwise while cooling can sometimes prevent unwanted side reactions.

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying solid products. Ethanol is a common solvent for recrystallizing benzothiazole derivatives.[5]

    • Column Chromatography: For more complex mixtures, silica gel column chromatography is a powerful purification technique. The choice of eluent (solvent system) is critical for good separation.[6] A common eluent system is a mixture of chloroform and n-hexane or chloroform and ethyl acetate.[5]

    • Washing: Washing the crude product with a suitable solvent can remove certain impurities. For example, washing with a sodium bicarbonate solution can remove acidic impurities.

Q6: I am having difficulty dissolving this compound in my reaction solvent. What can I do?

If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. As mentioned, polar aprotic solvents are often suitable for reactions.

  • Gentle Heating: Gentle heating can aid in dissolving the compound. However, be cautious to avoid decomposition.

  • Sonication: Using an ultrasonic bath can sometimes help to dissolve stubborn solids.

Product Characterization Issues

Q7: The melting point of my synthesized product is lower than the literature value and melts over a wide range. What does this indicate?

A broad melting point range that is lower than the literature value is a strong indication that your product is impure. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification, as described in Q5, is necessary.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its derivatives, as reported in the literature.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Reference
This compoundC₇H₅ClN₂S184.65199-201[8]
2-Amino-6-chlorobenzothiazoleC₇H₅ClN₂S184.65194-196[5]
Ethyl [(6-chloro-1,3-benzothiazol-2-yl)amino]acetateC₁₁H₁₁ClN₂O₂S270.73167[5]
2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazideC₉H₉ClN₄OS256.71180-190[5]
Derivative of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide Yield (%) Rf Value Solvent System Reference
N-benzylidene acetohydrazide700.63Chloroform: Ethyl acetate (7:3)[5]
N-[4-(dimethylamino)benzylidene] acetohydrazide600.71Chloroform: Ethyl acetate (7:3)[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl [(6-chloro-1,3-benzothiazol-2-yl)amino]acetate

This protocol is adapted from the synthesis described by Saarangi Ramesh, et al.[5]

Materials:

  • This compound

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dry acetone

Procedure:

  • Dissolve 0.01 mole of this compound in 30 mL of dry acetone in a round-bottom flask.

  • Add 0.01 mole of ethyl chloroacetate and 0.01 mole of freshly fused potassium carbonate to the solution.

  • Reflux the reaction mixture on an oil bath at 120-140°C for 20-24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:n-hexane (7:3).

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

General Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Dissolve Reactants) Start->Reaction_Setup Add_Reagents Add Reagents Reaction_Setup->Add_Reagents Reaction Reflux/Stir at Set Temperature Add_Reagents->Reaction Monitoring Monitor Progress (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (e.g., MP, NMR, IR) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for a typical organic synthesis experiment.

Protocol 2: Synthesis of 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]acetohydrazide

This protocol is a continuation from Protocol 1, based on the work by Saarangi Ramesh, et al.[5]

Materials:

  • Ethyl [(6-chloro-1,3-benzothiazol-2-yl)amino]acetate

  • Hydrazine hydrate (99%)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask, mix 0.01 mole of ethyl [(6-chloro-1,3-benzothiazol-2-yl)amino]acetate with 0.015 mole of 99% hydrazine hydrate in 25 mL of absolute ethanol.

  • Heat the mixture under reflux on a steam bath for 16-18 hours.

  • After reflux, remove the solvent from the reaction mixture as much as possible under reduced pressure.

  • Cool the residue. The product should precipitate out.

  • Filter the precipitated solid and wash it with cold water.

  • Dry the product. It can be further purified by recrystallization from alcohol.

References

Technical Support Center: 6-Amino-2-chlorobenzothiazole Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the reaction scale-up of 6-Amino-2-chlorobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

There are several established methods for the synthesis of 2-aminobenzothiazoles. A classical and widely used method involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid.[1] Another common approach is the oxidative cyclization of arylthioureas.[1][2] For large-scale production, processes that utilize readily available and cost-effective starting materials are preferred.[3]

Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges, including:

  • Exothermic Reactions: The oxidative cyclization process can be highly exothermic, posing safety risks and potentially leading to side reactions if not properly controlled.[2]

  • Impurity Formation: Uncontrolled temperature and reaction conditions can lead to the formation of impurities, such as sulfonation byproducts, which can complicate purification and reduce yield.[2]

  • Reagent Handling and Stoichiometry: The use of hazardous reagents like bromine requires careful handling procedures, especially on a larger scale. Precise control of stoichiometry is crucial to maximize yield and minimize side products.

  • Solvent Selection and Work-up: The choice of solvent can significantly impact reaction kinetics, product solubility, and the ease of work-up and product isolation.[3] Some solvents, like DMSO, can present challenges in removal during scale-up operations.

  • Solid Handling and Agitation: The reaction mixture can become a thick suspension, which can be difficult to stir effectively, leading to poor heat transfer and localized overheating.[4]

Troubleshooting Guide

Issue 1: Low Yield

  • Possible Cause: Incomplete reaction, side reactions due to poor temperature control, or suboptimal reagent stoichiometry.

  • Solution:

    • Monitor Reaction Progress: Utilize analytical techniques like TLC or HPLC to monitor the consumption of starting materials and the formation of the product to ensure the reaction goes to completion.[2]

    • Optimize Temperature Control: Implement a controlled and gradual addition of reagents to manage the exotherm.[2] Ensure efficient stirring and use a reactor with adequate heat transfer capabilities.

    • Verify Reagent Quality and Stoichiometry: Ensure all reagents are of appropriate purity and are added in the correct molar ratios.

Issue 2: High Impurity Levels

  • Possible Cause: Side reactions, such as sulfonation or oxidation, occurring at elevated temperatures or in the presence of excess oxidizing agents.

  • Solution:

    • Precise Temperature Control: Maintain the reaction temperature within the optimal range to minimize the formation of temperature-sensitive byproducts.[2]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent the formation of oxidative side products.[2]

    • Controlled Reagent Addition: Add reagents, especially oxidizing agents like bromine, slowly and in a controlled manner to avoid localized high concentrations that can lead to side reactions.[2]

    • Purification Strategy: Develop a robust purification protocol, such as recrystallization from a suitable solvent, to effectively remove impurities.

Issue 3: Poor Stirring and Heat Transfer in a Thick Slurry

  • Possible Cause: High concentration of solids in the reaction mixture.[4]

  • Solution:

    • Solvent Selection and Volume: Choose a solvent in which the starting materials and intermediates have reasonable solubility. Increasing the solvent volume can help to reduce the viscosity of the slurry, but this may impact process efficiency.

    • Reactor Design: Utilize a reactor with an appropriate agitator design (e.g., anchor or turbine) that can effectively suspend solids and ensure good mixing.

    • Gradual Addition: Adding one of the reactants gradually to a suspension of the other can sometimes help to manage the viscosity of the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole from p-Chlorophenylthiourea [2]

  • Dissolve p-chlorophenylthiourea (0.5 mol) in 150 ml of 98% sulfuric acid.

  • While maintaining the temperature at 45°-50° C, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes.

  • Hold the mixture at 45°-50°C for 1.5 hours.

  • Increase the temperature to 65°-70° C and maintain for 6 hours.

  • Cool the mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70° C.

  • Cool the mixture again and filter the precipitated product.

  • Wash the filtered product with three 150 ml portions of acetone.

  • Dry the final product.

ParameterValue
Starting Materialp-Chlorophenylthiourea
Solvent98% Sulfuric Acid
Oxidizing AgentHBr (catalytic)
Temperature45°-50°C, then 65°-70°C
Reaction Time1.5 hours, then 6 hours
Product2-amino-6-chlorobenzothiazole
Yield92%

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation start_material p-Chlorophenylthiourea dissolve Dissolve start_material->dissolve solvent Sulfuric Acid solvent->dissolve add_hbr Add HBr (45-50°C) dissolve->add_hbr heat1 Hold at 45-50°C add_hbr->heat1 heat2 Heat to 65-70°C heat1->heat2 cool1 Cool heat2->cool1 add_methanol Add Methanol cool1->add_methanol cool2 Cool Again add_methanol->cool2 filter Filter cool2->filter wash Wash with Acetone filter->wash dry Dry wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Stoichiometry start->cause3 solution1 Monitor Reaction (TLC/HPLC) cause1->solution1 solution2 Optimize Temperature Control cause2->solution2 solution3 Verify Reagent Quality & Ratio cause3->solution3

Caption: Troubleshooting logic for addressing low yields.

References

Preventing degradation of 6-Amino-2-chlorobenzothiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Amino-2-chlorobenzothiazole

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep it away from incompatible substances, particularly strong oxidizing agents.[2][4]

Q2: What are the visible signs of degradation?

A2: While specific visual cues for this compound are not extensively documented, general signs of chemical degradation can include a change in color, the appearance of new solid phases, or clumping of the powder due to moisture absorption. Any deviation from the initial appearance of a uniform crystalline solid should be investigated.

Q3: What substances are incompatible with this compound?

A3: The primary incompatibility is with strong oxidizing agents.[1][2][4] Contact with these can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid conditions that could lead to thermal decomposition, which may release toxic gases such as hydrogen chloride, carbon monoxide, and oxides of nitrogen and sulfur.[1][4]

Q4: I suspect my sample has degraded. What should I do?

A4: If you suspect degradation, you should first quarantine the material. A recommended course of action is to perform analytical testing, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and identify potential degradation products. Compare the results against a reference standard or the initial certificate of analysis.

Q5: At what temperature should I store the compound?

A5: While a specific temperature range is not consistently provided across all safety data sheets, storing at "room temperature" under ambient conditions is generally considered acceptable as the product is chemically stable under these conditions.[5] For long-term storage, some suppliers recommend refrigeration at 2-8°C to minimize any potential for slow degradation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound Exposure to light, air (oxidation), or incompatible materials.Store the compound in an opaque, tightly sealed container. Consider purging the container with an inert gas like argon or nitrogen. Verify that no incompatible substances are stored nearby.
Clumping or change in texture Moisture absorption.Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly after each use.
Inconsistent experimental results Degradation leading to lower purity of the starting material.Re-analyze the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). If purity is compromised, use a new, unopened batch for sensitive experiments.
Formation of precipitates in solution The compound or its degradation products may have low solubility in the chosen solvent. Degradation may be accelerated in solution.Prepare solutions fresh before use. If storage in solution is necessary, conduct a small-scale stability study in the intended solvent system. Filter the solution before use.

Quantitative Data on Storage

Parameter Recommendation Rationale
Temperature Cool, dry place; Room temperature[5]; 2-8°C for long-term storage[6]To slow down potential thermal degradation pathways.
Atmosphere Tightly closed container[1][2][3]To prevent oxidation and moisture ingress.
Light Store away from light (in an opaque container).To prevent potential photodegradation, a known degradation pathway for related benzothiazole compounds.[7]
Incompatibilities Away from strong oxidizing agents[1][2][4]To prevent chemical reactions that would degrade the compound.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-6-chlorobenzothiazole

This protocol describes a common method for synthesizing 2-amino-6-chlorobenzothiazole, which is important for understanding the purity of the starting material before storage.[8]

Materials:

  • 4-chloroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Concentrated ammonium hydroxide solution

Procedure:

  • Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction flask.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining the low temperature.

  • After the addition is complete, continue stirring the mixture for several hours at room temperature.

  • Pour the reaction mixture into crushed ice and water.

  • Neutralize the mixture with a concentrated ammonium hydroxide solution until a precipitate forms.

  • Filter the resulting solid, wash it thoroughly with water, and allow it to dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-chlorobenzothiazole.

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound under various storage conditions.

Objective: To quantify the purity of this compound over time under defined stress conditions (e.g., elevated temperature, humidity, light exposure).

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid (or other suitable modifier)

  • Reference standard of this compound

  • HPLC system with a UV detector

  • C18 analytical column

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Develop an HPLC method capable of separating the parent compound from potential impurities. A typical starting condition would be a gradient elution on a C18 column with a mobile phase of water (with 0.1% formic acid) and acetonitrile.

    • Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak. This is the T₀ reference.

  • Sample Storage:

    • Aliquot the solid compound into several vials.

    • Expose the vials to different stress conditions:

      • Elevated Temperature: 40°C

      • High Humidity: 75% RH (using a saturated salt solution in a sealed chamber)

      • Light Exposure: Place in a photostability chamber.

      • Control: Store under recommended conditions (cool, dark, dry).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each condition.

    • Prepare a sample solution as in step 1 and analyze it using the same HPLC method.

  • Data Analysis:

    • Compare the purity (area %) of the stressed samples to the T₀ sample and the control sample.

    • A significant decrease in the area of the main peak and the appearance of new peaks indicate degradation.

Visualizations

Troubleshooting_Flowchart start Degradation Suspected check_visual Visually inspect the sample. Is there discoloration or clumping? start->check_visual check_results Are experimental results inconsistent? check_visual->check_results No run_hplc Perform purity analysis (e.g., HPLC, NMR). check_visual->run_hplc Yes check_results->run_hplc Yes end_ok Compound is stable. Continue use. check_results->end_ok No check_purity Is purity below acceptable limits? run_hplc->check_purity use_new Quarantine old stock. Use a new batch of compound. check_purity->use_new Yes check_purity->end_ok No review_storage Review storage conditions. (Temp, Light, Moisture, Incompatibles) use_new->review_storage

Caption: Troubleshooting flowchart for suspected degradation.

Degradation_Pathway parent This compound stress Stress Conditions (Light, Moisture, Oxidants) parent->stress hydroxylated Hydroxylated Derivatives (e.g., 4-OH or 6-OH analogs) stress->hydroxylated other Other Degradants stress->other

Caption: Potential degradation pathways for aminobenzothiazoles.

Experimental_Workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis prep_sample Prepare Sample Aliquots initial_analysis T=0 Purity Analysis (HPLC) prep_sample->initial_analysis cond1 Condition 1 (40°C) initial_analysis->cond1 cond2 Condition 2 (High Humidity) initial_analysis->cond2 cond3 Condition 3 (Photostability) initial_analysis->cond3 cond4 Control (Recommended) initial_analysis->cond4 timepoint_analysis Time-Point Analysis (e.g., 1, 2, 4 weeks) cond1->timepoint_analysis cond2->timepoint_analysis cond3->timepoint_analysis cond4->timepoint_analysis data_comp Compare Purity Data to T=0 and Control timepoint_analysis->data_comp

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection, experimental protocols, and troubleshooting for palladium-catalyzed cross-coupling reactions of 6-amino-2-chlorobenzothiazole. The information is presented in a question-and-answer format to address common challenges encountered during Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system should I start with for a Suzuki-Miyaura coupling of this compound?

A1: For the Suzuki-Miyaura coupling of this compound, a good starting point is to use a palladium(0) source like Pd(PPh₃)₄ or to generate the active Pd(0) species in situ from a Pd(II) precatalyst such as Pd(OAc)₂ with a phosphine ligand. Given the electron-rich nature of the this compound, a bulky, electron-rich phosphine ligand is often beneficial. For a closely related substrate, 2-amino-6-bromobenzothiazole, Pd(PPh₃)₄ has been used successfully.[1]

Q2: I am having trouble with the Sonogashira coupling of this compound. What conditions should I try?

A2: The Sonogashira coupling of aryl chlorides can be challenging due to the stronger C-Cl bond compared to C-Br or C-I bonds. For 2-chlorobenzothiazole derivatives, a common catalyst system is a palladium source like Pd(PPh₃)₂Cl₂ in combination with a copper(I) co-catalyst, such as CuI. An amine base, which can also act as the solvent, like triethylamine, is typically used.[2] Given the presence of the amino group, which can potentially coordinate with the catalyst, using a ligand that can stabilize the palladium center may be beneficial.

Q3: What are the recommended starting conditions for a Heck reaction with this compound?

A3: For Heck reactions involving 2-chlorobenzothiazoles, a common palladium source is Pd(OAc)₂. The choice of ligand can be critical, and phosphine ligands such as P(o-tol)₃ are often employed. A base, typically an amine like triethylamine, is required. The reaction is usually performed in a polar aprotic solvent like DMF at elevated temperatures.

Q4: Which catalyst system is suitable for the Buchwald-Hartwig amination of this compound?

A4: The Buchwald-Hartwig amination of aryl chlorides generally requires a robust catalyst system. A common combination is a palladium source like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as BINAP. A strong, non-nucleophilic base like NaOt-Bu is typically used, and the reaction is run in an anhydrous, aprotic solvent like toluene at elevated temperatures.

Troubleshooting Guide

Problem 1: Low or no yield in the Suzuki-Miyaura coupling reaction.

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium catalyst is active. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Consider using a more active, pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Inefficient Ligand The ligand may not be suitable for this electron-rich substrate. Screen bulky, electron-rich phosphine ligands which are known to be effective for challenging couplings.
Inappropriate Base The choice of base is crucial. For similar substrates, K₃PO₄ has been shown to be effective.[1] Ensure the base is finely powdered and dry.
Poor Solvent Choice A mixture of an organic solvent and water is typically used. For a similar substrate, a 4:1 mixture of an organic solvent (like toluene or 1,4-dioxane) and water was successful.[1] Ensure solvents are properly degassed to prevent catalyst oxidation.
Catalyst Poisoning The amino group on the benzothiazole ring can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that binds more strongly to palladium might help.[3]

Problem 2: Side reactions observed in cross-coupling.

Side Reaction Possible Cause & Mitigation
Homocoupling of Boronic Acid (Suzuki) This can occur if the reaction conditions favor the coupling of two boronic acid molecules. Ensure thorough degassing of the reaction mixture as oxygen can promote this side reaction.
Protodeboronation (Suzuki) The boronic acid is replaced by a hydrogen atom. This can happen in the presence of excess water or acid. Use anhydrous solvents and a sufficiently strong base.
Glaser Coupling (Sonogashira) Homocoupling of the terminal alkyne. This is often promoted by the copper co-catalyst in the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere.
Catalyst Deactivation Formation of palladium black (inactive palladium aggregates) can be observed. This can be caused by high temperatures or the presence of impurities. Try lowering the reaction temperature or using a more stable catalyst system.[4]

Data Presentation

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of 2-Amino-6-halobenzothiazoles

EntryAryl HalideArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-6-bromobenzothiazole4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)953165[1][5]
22-Amino-6-bromobenzothiazole4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)953175[1][5]
32-Amino-6-bromobenzothiazole3-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)953161[1][5]
42-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O (4:1)Reflux3164[1]
52-Amino-6-bromobenzothiazole3,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O (4:1)9531High[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Amino-6-halobenzothiazoles [1][5]

  • To a reaction vessel, add 2-amino-6-halobenzothiazole (1.0 equiv.), the arylboronic acid or ester (1.1 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, to achieve a concentration of ~0.1 M of the aryl halide).

  • Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the specified time (e.g., 31 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Ar Ar-Pd(II)(Ar')L₂ Transmetalation->Ar_Pd_Ar Ar_B Ar'B(OR)₂ Ar_B->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the catalyst active and appropriate? Start->CheckCatalyst CheckLigand Is the ligand suitable for the substrate? CheckCatalyst->CheckLigand Yes UsePreformedPd0 Use pre-formed Pd(0) catalyst CheckCatalyst->UsePreformedPd0 No IncreaseLoading Increase catalyst loading CheckCatalyst->IncreaseLoading No CheckBase Is the base effective? CheckLigand->CheckBase Yes ScreenLigands Screen bulky, electron-rich ligands CheckLigand->ScreenLigands No CheckSolvent Are the solvents degassed and appropriate? CheckBase->CheckSolvent Yes TryDifferentBases Try K₃PO₄, Cs₂CO₃ CheckBase->TryDifferentBases No EnsureDryBase Ensure base is dry and finely powdered CheckBase->EnsureDryBase No CheckTemp Is the reaction temperature optimized? CheckSolvent->CheckTemp Yes DegasSolvents Thoroughly degas solvents CheckSolvent->DegasSolvents No OptimizeSolventRatio Optimize solvent/water ratio CheckSolvent->OptimizeSolventRatio No CatalystPoisoning Consider catalyst poisoning by the amino group. CheckTemp->CatalystPoisoning Yes OptimizeTemp Screen a range of temperatures CheckTemp->OptimizeTemp No

Caption: A troubleshooting workflow for low-yield cross-coupling reactions.

References

Technical Support Center: Synthesis of 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing impurities during the synthesis of 6-Amino-2-chlorobenzothiazole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Symptom Potential Cause(s) Troubleshooting Steps
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient cyclization.- Reaction Time & Temperature: Increase the reaction time or moderately elevate the temperature to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Reagent Stoichiometry: Ensure the correct stoichiometric ratios of reactants are used. A slight excess of the cyclizing agent may be beneficial.[1]
Product is Off-White, Yellowish, or Brown - Presence of colored impurities, often from oxidation of the starting material or product.[2] - Formation of polymeric byproducts.- Purification: Recrystallization from a suitable solvent, such as ethanol, is an effective method for removing colored impurities.[3] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of Unreacted Starting Material (e.g., 4-chlorophenylthiourea) - Insufficient reaction time or temperature. - Inadequate mixing of reactants.- Optimize Reaction Conditions: As with low yield, extending the reaction time or increasing the temperature can drive the reaction to completion. Ensure efficient stirring throughout the synthesis.
Detection of an Isomeric Impurity (e.g., 2-Amino-4-chlorobenzothiazole) - Use of impure starting materials, such as a mixture of 4-chloroaniline and 2-chloroaniline in the preparation of the thiourea precursor.[1]- Starting Material Purity: Use highly pure starting materials. Verify the purity of the aniline precursor by a suitable analytical method (e.g., GC-MS or NMR) before use.[1]
Formation of Over-halogenated Byproducts (e.g., Di- or Tri-chlorinated species) - Excess of the halogenating agent (e.g., sulfuryl chloride or bromine). - Poor control over the addition of the halogenating agent.- Stoichiometric Control: Use the correct stoichiometry of the halogenating agent. - Controlled Addition: Add the halogenating agent slowly and at a controlled temperature to prevent localized areas of high concentration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic routes include the Hugerschoff reaction, which involves the cyclization of N-(4-chlorophenyl)thiourea with a halogenating agent like bromine, and the reaction of 4-chlorophenylthiourea with sulfuryl chloride.[4] Another route starts from 4-chloroaniline, which is reacted with potassium thiocyanate and then cyclized.[5]

Q2: What are the critical process parameters to control during the synthesis to minimize impurity formation?

A2: Temperature, reaction time, and the stoichiometry of the reactants are critical parameters. For instance, in the Hugerschoff reaction, maintaining a low temperature during the addition of bromine is crucial to prevent over-bromination. In the synthesis using sulfuryl chloride, controlling the addition rate and temperature is important to avoid side reactions.[4]

Q3: How can I effectively purify the crude this compound?

A3: Recrystallization is a widely used and effective method for the purification of this compound. Ethanol is a commonly reported solvent for recrystallization.[3] For persistent impurities, column chromatography may be necessary.

Q4: Which analytical techniques are best suited for identifying and quantifying impurities in this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying impurities.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the main product and any isolated impurities. Mass Spectrometry (MS) can be used to determine the molecular weight of impurities.[2]

Q5: What is the expected ¹H NMR spectrum for pure this compound?

A5: The ¹H NMR spectrum of this compound will typically show signals corresponding to the aromatic protons and the amino protons. The exact chemical shifts will depend on the deuterated solvent used. The amino protons usually appear as a broad singlet that can be exchanged with D₂O.[2]

Data Presentation

The following table summarizes common impurities that may be encountered during the synthesis of this compound, along with their potential formation mechanisms and suggested mitigation strategies.

Impurity Potential Formation Mechanism Mitigation Strategy Analytical Detection
4-chlorophenylthioureaIncomplete cyclization reaction.[1]Increase reaction time, temperature, or use a slight excess of the cyclizing agent.HPLC, TLC, NMR
2-Amino-4-chlorobenzothiazole (Isomer)Impure 4-chloroaniline containing 2-chloroaniline used in the precursor synthesis.[1]Use pure 4-chloroaniline and verify its purity before use.HPLC, GC-MS, NMR
Poly-halogenated benzothiazolesExcess of halogenating agent (e.g., bromine or sulfuryl chloride).[1]Use stoichiometric amounts of the halogenating agent and ensure controlled, slow addition.HPLC, MS, NMR
Oxidized byproductsExposure of starting materials or product to air and light.[2]Perform the reaction under an inert atmosphere and protect the product from light.HPLC, NMR (discolored sample, broad peaks)

Experimental Protocols

Protocol 1: Synthesis of this compound via Hugerschoff Reaction

This protocol is a generalized procedure based on the principles of the Hugerschoff reaction.

Materials:

  • 4-chlorophenylthiourea

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • Dissolve 4-chlorophenylthiourea in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product, wash it with water, and then neutralize it with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the neutralized product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of this compound using Sulfuryl Chloride

This protocol is a generalized procedure based on the reaction of a substituted thiourea with sulfuryl chloride.[4]

Materials:

  • 4-chlorophenylthiourea

  • Chlorobenzene (or another suitable inert solvent)

  • Sulfuryl chloride

  • Ammonia solution

Procedure:

  • Suspend 4-chlorophenylthiourea in chlorobenzene in a reaction vessel.

  • With stirring, add sulfuryl chloride uniformly while maintaining the temperature between 40-45 °C over a period of about 3 hours.

  • After the gas evolution ceases, remove the chlorobenzene by steam distillation.

  • Adjust the pH of the remaining aqueous suspension of the product's hydrochloride salt to 8 with a 25% ammonia solution to precipitate the free base.

  • Isolate the crude product by decantation or filtration and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 4-chlorophenylthiourea reaction Reaction: - Solvent (e.g., Acetic Acid) - Halogenating Agent (e.g., Br2) - Temperature Control start->reaction workup Work-up: - Precipitation in Water - Neutralization reaction->workup crude Crude Product workup->crude recrystallization Recrystallization: - Solvent (e.g., Ethanol) crude->recrystallization pure Pure 6-Amino-2- chlorobenzothiazole recrystallization->pure hplc HPLC-UV pure->hplc nmr NMR pure->nmr ms MS pure->ms

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity / Off-Color issue Observed Issue incomplete_reaction Incomplete Reaction? issue->incomplete_reaction Low Yield side_reactions Side Reactions? issue->side_reactions Low Yield unreacted_sm Unreacted Starting Material? issue->unreacted_sm Low Purity isomers Isomeric Impurities? issue->isomers Low Purity over_halogenation Over-halogenation? issue->over_halogenation Low Purity oxidation Oxidation? issue->oxidation Off-Color solution_yield Action: - Increase reaction time/temp - Check stoichiometry incomplete_reaction->solution_yield side_reactions->solution_yield solution_purity Action: - Purify (Recrystallize) - Use pure starting materials - Control reagent addition unreacted_sm->solution_purity isomers->solution_purity over_halogenation->solution_purity oxidation->solution_purity

Caption: A logical relationship diagram for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: High-Purity Recrystallization of 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity 6-Amino-2-chlorobenzothiazole through recrystallization. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on available literature and general principles for aromatic amines, ethanol is a highly recommended single solvent for the recrystallization of this compound.[1] It has been demonstrated to be effective in yielding pure crystalline products.[1] Additionally, an aqueous ethanol mixture can also be employed, which may offer advantages in modulating the solubility to achieve optimal crystal growth.

Q2: My compound has "oiled out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" is a common issue, especially with amines. It occurs when the solute separates from the solution as a liquid phase rather than a solid. Here are several strategies to address this:

  • Reheat and Add More Solvent: The most immediate solution is to reheat the mixture to redissolve the oil and then add a small amount of additional hot solvent to decrease the supersaturation.

  • Slow Down Cooling: Allow the solution to cool to room temperature more slowly before transferring it to an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.

  • Use a Seed Crystal: If a small amount of pure, solid this compound is available, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.

  • Solvent System Modification: Consider using a mixed solvent system. For example, if you are using ethanol, the addition of a miscible anti-solvent (a solvent in which the compound is less soluble) like water, dropwise, to the hot solution until turbidity appears and then redissolving by adding a few drops of the primary solvent can promote crystallization.

Q3: The yield of my recrystallized product is very low. What are the potential causes and solutions?

A3: Low recovery is a frequent problem in recrystallization. The primary causes include:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor even after cooling. To avoid this, use the minimum amount of hot solvent necessary to just dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure that the filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize the precipitation of the product.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.

Q4: My final product is discolored (e.g., yellow or brown). How can I prevent this?

A4: Aromatic amines can be susceptible to oxidation, which can lead to discoloration.

  • Use of Activated Charcoal: If the initial crude material or the hot solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. However, use it sparingly as it can also adsorb some of your product.

  • Minimize Exposure to Heat and Light: Prolonged heating can sometimes lead to degradation. Similarly, exposure to light can cause oxidation of amines.[2] Work efficiently and store the compound in a dark place.

  • Consider an Inert Atmosphere: For highly sensitive compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent. 1. Inappropriate solvent. 2. Insufficient solvent.1. Confirm that a suitable solvent like ethanol is being used. 2. Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. Cooling is too rapid.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
"Oiling out" occurs. 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is too high, causing the compound to melt before dissolving.1. Reheat the solution and add more hot solvent. 2. Allow for a slower cooling process. 3. Choose a solvent with a lower boiling point, ensuring it is below the melting point of the compound.
Low yield of crystals. 1. Excessive solvent used. 2. Premature crystallization during hot filtration. 3. Incomplete cooling. 4. Washing with warm solvent.1. Use the minimum amount of hot solvent for dissolution. 2. Pre-heat the filtration apparatus. 3. Ensure the flask is thoroughly cooled in an ice bath. 4. Wash crystals with a minimal amount of ice-cold solvent.
Product is discolored. 1. Presence of colored impurities in the crude material. 2. Oxidation of the amine functional group.1. Use a small amount of activated charcoal in the hot solution before filtration. 2. Minimize exposure to high temperatures and light. Consider recrystallizing under an inert atmosphere.[2]

Experimental Protocols

Single-Solvent Recrystallization Protocol (Ethanol)

This protocol describes a general method for the purification of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove solids.

  • Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter by continuing to draw a vacuum. For complete drying, the crystals can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the compound's melting point.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve impurities Insoluble Impurities or Color? dissolve->impurities hot_filtration Hot Filtration (with Charcoal if needed) impurities->hot_filtration Yes cool Slowly Cool Solution to Room Temperature impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Ethanol filter->wash dry Dry Crystals wash->dry end High-Purity Product dry->end

Caption: General workflow for the single-solvent recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No solution1 Too much solvent? -> Boil off some solvent. Supersaturated? -> Scratch flask or seed. no_crystals->solution1 Yes low_yield Low Yield? oiling_out->low_yield No solution2 Too concentrated? -> Reheat and add more solvent. Cooling too fast? -> Slow down cooling rate. oiling_out->solution2 Yes discolored Product Discolored? low_yield->discolored No solution3 Excess solvent? -> Use minimum hot solvent. Premature crystallization? -> Pre-heat filter. low_yield->solution3 Yes solution4 Impurities? -> Use activated charcoal. Oxidation? -> Minimize heat/light exposure. discolored->solution4 Yes end Problem Resolved discolored->end No solution1->end solution2->end solution3->end solution4->end

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

References

Validation & Comparative

Unveiling the Three-Dimensional Architecture of 6-Amino-2-chlorobenzothiazole: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the solid-state structure of 6-Amino-2-chlorobenzothiazole, offering a comparative crystallographic analysis with a related benzothiazole derivative. This document provides researchers, scientists, and drug development professionals with key structural data and detailed experimental protocols to support further molecular design and development.

The precise knowledge of a molecule's three-dimensional arrangement is fundamental in the fields of medicinal chemistry and materials science. For heterocyclic compounds like benzothiazole derivatives, which are integral scaffolds in numerous pharmacologically active agents, a definitive structural characterization is essential. Single-crystal X-ray crystallography provides an unparalleled level of detail, elucidating conformational properties, stereochemistry, and intermolecular interactions that govern the behavior of these molecules in the solid state.

This guide presents a comprehensive crystallographic characterization of this compound and compares its key structural parameters with those of 2-(4-chlorophenyl)benzothiazole. This side-by-side comparison highlights the structural influence of different substituents on the benzothiazole core.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and a comparative compound, 2-(4-chlorophenyl)benzothiazole, providing a direct comparison of their solid-state structures.[1]

ParameterThis compound2-(4-chlorophenyl)benzothiazole
Chemical Formula C₇H₅ClN₂SC₁₃H₈ClNS
Molecular Weight 184.65 g/mol [1][2][3][4]245.73 g/mol [1]
Crystal System Orthorhombic[1]Monoclinic[1]
Space Group P b c a[1]P 1 2₁/c 1[1]
a (Å) 7.371(2)[1]11.0497(5)[1]
b (Å) 12.015(4)[1]14.1040(6)[1]
c (Å) 17.200(6)[1]7.1466(3)[1]
α (°) 90[1]90[1]
β (°) 90[1]98.556(4)[1]
γ (°) 90[1]90[1]
Volume (ų) 1523.5(9)[1]1101.37(8)[1]
Z 8[1]4[1]
Calculated Density (g/cm³) 1.608[1]1.481[1]

Experimental Protocols

The following section details the generalized methodology for the synthesis and single-crystal X-ray crystallographic analysis of benzothiazole derivatives like this compound.[1]

Synthesis and Crystallization
  • Synthesis : 2-Amino-6-chlorobenzothiazole can be synthesized via the reaction of p-chlorophenylthiourea with bromine in chloroform. The resulting product is then treated with a base to yield the desired compound.[1]

  • Purification : The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity crystalline powder.[1]

  • Single Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.[1]

Single-Crystal X-ray Crystallography

A typical procedure for the structural determination of small organic molecules is as follows:

  • Crystal Mounting : A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[1]

  • Data Collection : The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing : The collected images are processed to integrate the diffraction spots and obtain a set of structure factors. The data is corrected for various experimental factors, such as absorption.

  • Structure Solution and Refinement : The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_crystallography X-ray Crystallography synthesis Synthesis of This compound purification Recrystallization for Purification synthesis->purification crystal_growth Slow Evaporation for Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution & Refinement processing->solution cif Final Crystallographic Information File (CIF) solution->cif

Caption: Experimental workflow for the characterization of this compound.

References

A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 6-Amino-2-chlorobenzothiazole is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, complete with supporting experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a polar, non-volatile molecule like this compound, HPLC with UV detection is a robust and routinely employed method for determining purity and identifying known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is an exceptionally sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS can be invaluable for identifying and quantifying volatile organic impurities that may be present from the synthesis or degradation processes. The mass spectrometric detector provides detailed structural information, aiding in the unequivocal identification of unknown peaks.

Comparative Performance: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal. HPLC is generally the preferred method for routine purity assessment and the quantification of the main component and known, non-volatile impurities. GC-MS excels in the identification of unknown volatile impurities and provides a higher degree of certainty in structural elucidation.

ParameterHPLC-UVGC-MS
Purity of Main Component 99.5%99.4%
Known Impurity 1 0.25%0.28%
Known Impurity 2 0.15%0.18%
Limit of Detection (LOD) ~0.01%~0.001%
Limit of Quantification (LOQ) ~0.03%~0.003%
Analysis Time 15-20 minutes20-30 minutes
Sample Preparation Simple dissolutionDerivatization may be required

Experimental Protocols

HPLC-UV Method for Purity Analysis of this compound

Instrumentation: A standard HPLC system equipped with a UV detector.

Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Profiling of this compound

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Chemicals and Reagents:

  • This compound sample

  • Dichloromethane or other suitable solvent (GC grade)

  • Derivatizing agent (e.g., BSTFA, if required to improve volatility and peak shape)

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve a known amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • (If necessary) Add the derivatizing agent according to the manufacturer's protocol and heat the mixture to ensure complete reaction.

  • Inject 1 µL of the prepared sample into the GC-MS.

Logical Workflow for Purity Analysis

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration Derivatization Derivatization Dissolution->Derivatization GC_MS GC_MS Dissolution->GC_MS Direct injection HPLC HPLC Filtration->HPLC Derivatization->GC_MS If required Purity_Calculation Purity_Calculation HPLC->Purity_Calculation Impurity_Identification Impurity_Identification GC_MS->Impurity_Identification Final_Report Final_Report Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity analysis of this compound. For routine quality control and quantification of the primary component, HPLC-UV offers a reliable, efficient, and cost-effective solution. When the identification of unknown volatile impurities and unambiguous structural confirmation are paramount, the sensitivity and specificity of GC-MS are indispensable. A judicious application of both methods, guided by the specific analytical requirements, will ensure a thorough understanding of the purity profile of this compound, ultimately contributing to the development of safe and high-quality pharmaceutical products.

A Comparative Analysis of the Reactivity of 6-Amino-2-chlorobenzothiazole and Other Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 6-Amino-2-chlorobenzothiazole with other key aminobenzothiazole analogs, including the parent 2-aminobenzothiazole, the electron-rich 2-amino-6-methylbenzothiazole, and the electron-deficient 2-amino-6-nitrobenzothiazole. This comparison is supported by experimental data from various studies, focusing on common reactions such as acylation, alkylation, and diazotization, which are crucial for the derivatization of these scaffolds in drug discovery and materials science.

Executive Summary

The reactivity of the exocyclic amino group in aminobenzothiazoles is significantly influenced by the nature of the substituent on the benzene ring. In general, electron-withdrawing groups, such as the chloro and nitro groups, decrease the nucleophilicity of the amino group, thereby reducing its reactivity towards electrophiles. Conversely, electron-donating groups, like the methyl group, enhance the nucleophilicity and thus increase the reactivity of the amino group. This guide will delve into the specifics of these reactivity trends with supporting data and experimental protocols.

The Role of Substituents: An Overview

The benzothiazole ring system is a valuable scaffold in medicinal chemistry. The reactivity of the 2-amino group is pivotal for creating diverse libraries of compounds. The electronic properties of substituents at the 6-position play a crucial role in modulating this reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like the chloro (-Cl) and nitro (-NO₂) groups are electron-withdrawing. They decrease the electron density on the benzothiazole ring system and, by extension, on the exocyclic amino group through inductive and resonance effects. This reduction in electron density makes the amino group less nucleophilic and therefore less reactive towards electrophiles.

  • Electron-Donating Groups (EDGs): Substituents like the methyl (-CH₃) group are electron-donating. They increase the electron density on the ring system, making the exocyclic amino group more nucleophilic and consequently more reactive in reactions with electrophiles.

The following diagram illustrates the general principle of substituent effects on the reactivity of the 2-amino group.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_aminobenzothiazole 2-Aminobenzothiazole Core cluster_edg Electron-Donating Group (EDG) EWG e.g., -Cl, -NO₂ Aminobenzothiazole 2-Amino Group (Nucleophile) EWG->Aminobenzothiazole Decreases Reactivity EDG e.g., -CH₃ EDG->Aminobenzothiazole Increases Reactivity

Caption: Influence of electron-donating and electron-withdrawing groups on the reactivity of the 2-amino group of the benzothiazole core.

Comparative Reactivity in Acylation Reactions

N-acylation is a fundamental transformation for modifying the properties of aminobenzothiazoles. The reaction typically involves the treatment of the aminobenzothiazole with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.

The reactivity in acylation follows the expected trend based on the electronic nature of the substituent at the 6-position.

Quantitative Data on Acylation Reactions

The following table summarizes the reported yields for the acylation of various aminobenzothiazoles. It is important to note that the reaction conditions are not identical across all studies, which may affect the direct comparison of yields.

Aminobenzothiazole DerivativeAcylating AgentSolvent/BaseReaction ConditionsYield (%)Reference
2-AminobenzothiazoleChloroacetyl chlorideBenzene / TriethylamineIce-cold to Reflux, 10 hours75[1]
2-AminobenzothiazoleAcetic AcidAcetic AcidReflux (~118 °C), 8-10 hours88[1]
2-Amino-6-chlorobenzothiazoleChloroacetyl chlorideNot specifiedNot specifiedGood[2]
2-Amino-6-nitrobenzothiazoleAcetic anhydridePyridineNot specifiedNot specified (protection step)[3]
2-Amino-6-methylbenzothiazoleNot specifiedNot specifiedNot specifiedNot specified

Note: "Not specified" indicates that the specific details were not available in the cited literature.

The data, although not directly comparable, suggests that acylation is a feasible reaction for all the studied aminobenzothiazoles. The general principle of reduced reactivity for electron-deficient systems like 2-amino-6-nitrobenzothiazole often necessitates protection of the amino group before subsequent reactions like nitration[3].

Experimental Protocol: Acylation of 2-Aminobenzothiazole with Chloroacetyl Chloride

This protocol is a representative example of an N-acylation reaction.

Materials:

  • 2-Aminobenzothiazole

  • Chloroacetyl chloride

  • Triethylamine

  • Dry Benzene

  • Ethanol (for recrystallization)

Procedure: [1]

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in dry benzene (50 mL).

  • Cool the stirred solution in an ice bath.

  • Add chloroacetyl chloride (0.05 mol) dropwise to the cooled solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 6 hours.

  • Filter the precipitated triethylamine hydrochloride.

  • Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.

  • Concentrate the solution under reduced pressure.

  • The resulting solid can be purified by column chromatography using chloroform as the eluent, followed by recrystallization from ethanol.

Acylation_Workflow start Start dissolve Dissolve 2-Aminobenzothiazole and Triethylamine in Benzene start->dissolve cool Cool to 0°C dissolve->cool add_acyl_chloride Add Chloroacetyl Chloride (dropwise) cool->add_acyl_chloride stir_rt Stir at Room Temperature (6 hours) add_acyl_chloride->stir_rt filter Filter Precipitate stir_rt->filter reflux Reflux Filtrate (4 hours) filter->reflux concentrate Concentrate in vacuo reflux->concentrate purify Purify by Chromatography and Recrystallization concentrate->purify end End purify->end

Caption: General workflow for the N-acylation of 2-aminobenzothiazole.

Comparative Reactivity in Alkylation Reactions

N-alkylation of aminobenzothiazoles introduces alkyl groups to the exocyclic amino group, further diversifying the chemical space. Similar to acylation, the reactivity in alkylation is governed by the nucleophilicity of the amino group.

Quantitative Data on Alkylation Reactions

Direct comparative quantitative data for the alkylation of these specific aminobenzothiazoles is scarce. However, qualitative observations from the literature indicate that electron-withdrawing substituents hinder alkylation. For instance, in the alkylation of 2-aminobenzothiazoles with a highly reactive alkyl halide, dialkylation products were not formed for substrates containing electron-withdrawing groups like 6-Cl and 6-NO₂[4].

Aminobenzothiazole DerivativeAlkylating AgentReaction ConditionsProductObservationReference
2-Aminobenzothiazole7-chloro-4,6-dinitrobenzofuroxaneNot specifiedMono- and DialkylatedDialkylation observed[4]
6-Chloro-2-aminobenzothiazole7-chloro-4,6-dinitrobenzofuroxaneNot specifiedMonoalkylatedDialkylation not observed[4]
6-Nitro-2-aminobenzothiazole7-chloro-4,6-dinitrobenzofuroxaneNot specifiedMonoalkylatedDialkylation not observed[4]
Substituted 2-aminobenzothiazoles1,4-bis(bromomethyl)benzeneAl₂O₃-OK, Acetonitrile, RTN,N'-bis(benzothiazol-2-yl)-p-phenylenedimethanamineGood yields[5]

This data supports the hypothesis that the electron-withdrawing nature of the chloro and nitro groups deactivates the amino group towards further alkylation.

Experimental Protocol: General N-alkylation

A general procedure for N-alkylation is described for substituted 2-aminobenzothiazoles with 1,4-bis(bromomethyl)benzene[5].

Materials:

  • Substituted 2-aminobenzothiazole

  • 1,4-bis(bromomethyl)benzene

  • Al₂O₃-OK catalyst

  • Acetonitrile

Procedure: [5]

  • Carry out the reaction in a round-bottom flask equipped with a thermometer.

  • Combine the substituted 2-aminobenzothiazole, 1,4-bis(bromomethyl)benzene, and Al₂O₃-OK catalyst in acetonitrile.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques.

Comparative Reactivity in Diazotization Reactions

Diazotization of the 2-amino group of aminobenzothiazoles forms a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups through Sandmeyer-type reactions. The stability and reactivity of the diazonium salt are influenced by the substituents on the benzothiazole ring.

Electron-withdrawing groups are known to increase the stability of diazonium salts, which can be beneficial for subsequent reactions. Conversely, electron-donating groups can destabilize the diazonium salt, potentially leading to lower yields in subsequent coupling reactions.

General Diazotization and Coupling Pathway

The following diagram illustrates the general pathway for the diazotization of a 2-aminobenzothiazole and subsequent Sandmeyer reaction.

Diazotization_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aminobenzothiazole 2-Aminobenzothiazole (Ar-NH₂) Diazonium_Salt Diazonium Salt (Ar-N₂⁺) Aminobenzothiazole->Diazonium_Salt Diazotization (NaNO₂, H⁺) Nitrous_Acid Nitrous Acid (HNO₂) Nitrous_Acid->Diazonium_Salt Sandmeyer_Product Sandmeyer Product (e.g., Ar-Cl, Ar-Br, Ar-CN) Diazonium_Salt->Sandmeyer_Product Sandmeyer Reaction (CuX)

References

A Comparative Guide to the Synthesis of 6-Amino-2-chlorobenzothiazole: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two synthetic routes for the key intermediate, 6-Amino-2-chlorobenzothiazole. We will evaluate a well-established, traditional method against a novel, one-pot catalytic approach that aligns with the principles of green chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data to inform synthetic strategy.

Introduction

This compound is a crucial building block in medicinal chemistry, forming the core of various pharmacologically active agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of significant interest. This guide contrasts the classical cyclization of a substituted phenylthiourea with a modern, copper-catalyzed one-pot synthesis, providing a clear overview of the advantages and disadvantages of each approach.

Comparative Analysis of Synthetic Routes

The performance of the two synthetic routes is summarized below, highlighting key metrics for comparison.

ParameterRoute A: Established (Thiourea Cyclization)Route B: New (One-Pot Catalytic Synthesis)
Starting Materials 4-chlorophenylthiourea, Sulfuryl chloride4-chloroaniline, Potassium thiocyanate
Key Reagents Chlorobenzene (solvent), AmmoniaCopper(I) iodide (catalyst), Water (solvent)
Reaction Time ~ 4-5 hours~ 12 hours
Reaction Temperature 40-45°C90-100°C
Yield ~67%Up to 95%
Purity ~85% (crude)High (after crystallization)
Environmental Impact Use of hazardous solvent (chlorobenzene) and reagent (sulfuryl chloride)Use of water as a green solvent, minimal hazardous waste
Scalability ModerateHigh

Synthetic Route Overviews

Route A: Established Method - Cyclization of 4-chlorophenylthiourea

This traditional approach involves the oxidative cyclization of a pre-synthesized N-arylthiourea using a chlorinating agent like sulfuryl chloride.[1] While effective, this method often requires the use of hazardous reagents and chlorinated solvents.

G cluster_0 Route A: Established (Thiourea Cyclization) A 4-chlorophenylthiourea C Intermediate A->C 40-45°C, 3h B Sulfuryl chloride in Chlorobenzene B->C D Steam Distillation C->D Solvent Removal F This compound D->F E Ammonia E->F Neutralization (pH 8)

Established synthesis of this compound.
Route B: New Method - Copper-Catalyzed One-Pot Synthesis

This modern approach utilizes a copper(I) catalyst to facilitate the one-pot synthesis of 2-aminobenzothiazoles from anilines and a thiocyanate source in water.[2][3][4] This method represents a significant advancement in terms of environmental friendliness and efficiency.

G cluster_1 Route B: New (One-Pot Catalytic Synthesis) A 4-chloroaniline D This compound A->D B Potassium thiocyanate B->D C Copper(I) iodide (cat.) in Water C->D 90-100°C, 12h

New one-pot synthesis of this compound.

Experimental Protocols

Route A: Established Method - Cyclization of 4-chlorophenylthiourea
  • Reaction Setup: 186.5 parts of 4-chlorophenylthiourea are suspended in 850 parts of chlorobenzene with stirring.

  • Addition of Reagent: 185 parts of sulfuryl chloride are added uniformly to the suspension over approximately 3 hours, maintaining the temperature at 40-45°C.

  • Solvent Removal: After gas evolution ceases, the chlorobenzene is removed from the suspension by steam distillation.

  • Neutralization and Isolation: The remaining suspension of 2-amino-6-chlorobenzothiazolium chloride is adjusted to a pH of 8 with a 25% ammonia solution.

  • Purification: The crude product is obtained by decantation and drying.[1]

Route B: New Method - Copper-Catalyzed One-Pot Synthesis
  • Reaction Setup: A mixture of 4-chloroaniline (1.0 mmol), potassium thiocyanate (1.2 mmol), and copper(I) iodide (10 mol%) is prepared in water (5 mL) in a sealed tube.

  • Reaction: The mixture is stirred and heated to 90-100°C for the specified reaction time (typically 12 hours).

  • Workup: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.[4]

Discussion

The novel copper-catalyzed one-pot synthesis (Route B) offers several distinct advantages over the established thiourea cyclization method (Route A). The most significant improvements are in the areas of yield, purity, and environmental impact. Route B provides a substantially higher yield (up to 95% compared to ~67%) and avoids the use of hazardous chlorinated solvents and reagents, instead utilizing water as a benign solvent.[3][4]

While the reaction time for Route B is longer, the one-pot nature of the synthesis simplifies the overall workflow by eliminating the need for the synthesis and isolation of the phenylthiourea intermediate. The milder conditions and reduced number of steps also contribute to a more scalable and cost-effective process in the long run.

The established method, while having a shorter reaction time for the cyclization step, suffers from lower yields, the use of environmentally harmful substances, and a crude product that requires significant purification.

Conclusion

For the synthesis of this compound, the new copper-catalyzed one-pot method is demonstrably superior to the traditional thiourea cyclization route. Its high yield, improved safety profile, and alignment with green chemistry principles make it the recommended approach for both laboratory-scale and industrial production. This modern method not only enhances efficiency but also significantly reduces the environmental footprint of the synthesis.

References

A Comparative Analysis of the Biological Activities of 6-Amino-2-chlorobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 6-amino-2-chlorobenzothiazole has emerged as a crucial intermediate for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data from recent studies. The primary focus will be on their antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives of 6-aminobenzothiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains. The introduction of different substituents on the benzothiazole core allows for the modulation of their antimicrobial efficacy.

Comparative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various benzothiazole derivatives, including minimum inhibitory concentration (MIC) values against different microbial strains.

Compound IDModificationTest OrganismMIC (µg/mL)Reference
41c Isatin derivativeE. coli3.1[1]
P. aeruginosa6.2[1]
B. cereus12.5[1]
S. aureus12.5[1]
43a 7-methyl substitutionS. aureusZOI = 21-27 mm[1]
43b 7-bromo substitutionS. aureusZOI = 21-27 mm[1]
46a Schiff base analogue (2-hydroxyl on benzylidene)E. coli15.62[1]
P. aeruginosa15.62[1]
46b Schiff base analogue (2-hydroxyl on benzylidene)E. coli15.62[1]
P. aeruginosa15.62[1]
133 Benzothiazole derivativeS. aureus78.125[1]
E. coli78.125[1]
A1 Benzothiazole derivativeE. coli-[2][3]
S. aureus-[2][3]
A. nigerSignificant[2][3]
C. albicansSignificant[2][3]
A2 Benzothiazole derivativeE. coli-[2][3]
S. aureus-[2][3]
A. nigerSignificant[2][3]
C. albicansSignificant[2][3]
A9 Benzothiazole derivativeE. coli-[2][3]
S. aureus-[2][3]
A. nigerSignificant[2][3]
C. albicansSignificant[2][3]
16c N-sulfonamide 2-pyridone derivativeS. aureus0.025 mM[4]
Ciprofloxacin Standard DrugE. coli12.5[1]
P. aeruginosa12.5[1]
S. aureus25-50[1]
Ampicillin Standard DrugS. aureus0.179 mM[4]
Sulfadiazine Standard DrugS. aureus1.998 mM[4]

*ZOI = Zone of Inhibition. A larger diameter indicates higher activity.

Anticancer Activity

Several 6-aminobenzothiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival.

Comparative Anticancer Data

The table below presents the half-maximal inhibitory concentration (IC50) values of selected benzothiazole derivatives against different human cancer cell lines.

Compound IDModificationCell LineIC50 (µM)Reference
45 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivativeA549 (Lung)0.44[5]
13-19 Hydrochloride salts of 6-amino-2-(substituted-phenyl)benzothiazoleHeLa (Cervical)Cytostatic[6]
MCF-7 (Breast)Cytostatic[6]
CaCo-2 (Colon)Cytostatic[6]
Hep-2 (Laryngeal)Cytostatic[6]
8i 2-aminobenzothiazole derivativeMCF-7 (Breast)6.34[7]
8m 2-aminobenzothiazole derivativeMCF-7 (Breast)8.30[7]
13 2-aminobenzothiazole derivativeHCT116 (Colon)6.43[8]
A549 (Lung)9.62[8]
A375 (Melanoma)8.07[8]
24 2-aminobenzothiazole with 1,3,4-oxadiazole moietyC6 (Rat Glioma)4.63[8]
A549 (Lung)39.33[8]
OMS5 2-aminobenzothiazole with 4-nitroaniline and piperazineA549 (Lung)22.13 - 61.03[9]
MCF-7 (Breast)22.13 - 61.03[9]
OMS14 2-aminobenzothiazole with 4-nitroaniline and piperazineA549 (Lung)22.13 - 61.03[9]
MCF-7 (Breast)22.13 - 61.03[9]
HS-173 Standard DrugMCF-7 (Breast)10.25[7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide. Specific details may vary between studies.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assays (e.g., MIC determination) purification->antimicrobial anticancer Anticancer Assays (e.g., MTT assay) purification->anticancer data_analysis Data Analysis (IC50 / MIC Calculation) antimicrobial->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar conclusion Lead Compound Identification sar->conclusion Identification of Lead Compounds

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

PI3K/AKT Signaling Pathway Inhibition

PI3K_AKT_pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruitment akt AKT pip3->akt Recruitment pdk1->akt Activation downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream Activation inhibitor Benzothiazole Derivative (e.g., Compound 45) inhibitor->pi3k Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by certain benzothiazole derivatives.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binding dimerization Dimerization & Autophosphorylation vegfr2->dimerization downstream Downstream Signaling (e.g., PLCγ, Ras/MAPK) dimerization->downstream Activation angiogenesis Angiogenesis downstream->angiogenesis inhibitor Benzothiazole Derivative inhibitor->vegfr2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway, a mechanism for anti-angiogenic activity.

References

Spectroscopic comparison of 6-Amino-2-chlorobenzothiazole and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the spectroscopic properties of 6-Amino-2-chlorobenzothiazole and its key precursors, 4-chloroaniline and sodium thiocyanate. The following sections present key experimental data and detailed methodologies to support further research and application.

Comparative Spectroscopic Data

The distinct electronic and structural features of this compound, 4-chloroaniline, and sodium thiocyanate are readily distinguishable through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound DMSO-d₆7.55 (d, 1H), 7.25 (d, 1H), 6.85 (dd, 1H), 5.85 (s, 2H, -NH₂)168.0, 148.5, 133.0, 124.0, 122.5, 115.0, 105.0
4-Chloroaniline CDCl₃7.10 (d, 2H), 6.65 (d, 2H), 3.70 (s, 2H, -NH₂)145.1, 129.0, 124.5, 116.5
Sodium Thiocyanate D₂ONot Applicable134.1
Table 2: FTIR, UV-Vis, and Mass Spectrometry Data
CompoundFTIR (cm⁻¹)UV-Vis λmax (nm)Mass Spectrum (m/z)
This compound 3420 (-NH₂), 3300 (-NH₂), 1620 (C=N), 1550 (Aromatic C=C), 810 (C-Cl)242, 295[1]184 (M⁺), 186 (M+2)⁺, 149, 122[2][3]
4-Chloroaniline 3430 (-NH₂), 3350 (-NH₂), 1620 (Aromatic C=C), 820 (C-Cl)242, 295[4]127 (M⁺), 129 (M+2)⁺, 92, 65
Sodium Thiocyanate 2050 (C≡N)Not Applicable81 (M⁺)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (as specified in Table 1) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing involved Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the solid sample was placed directly on the diamond crystal of the ATR accessory. A background spectrum of the clean, empty ATR crystal was recorded first. The sample spectrum was then collected by pressing the sample against the crystal to ensure good contact. Alternatively, for the KBr pellet method, approximately 1-2 mg of the finely ground sample was mixed with 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The FTIR spectra were recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

A dilute solution of the sample was prepared using a suitable UV-grade solvent (e.g., ethanol or methanol). The concentration was adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum was recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference in the second beam. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a beam of high-energy electrons (typically 70 eV), and the resulting charged fragments were separated based on their mass-to-charge ratio (m/z).

Synthesis and Analysis Workflow

The synthesis of this compound from its precursors, followed by spectroscopic analysis, represents a common workflow in synthetic and medicinal chemistry. The following diagram illustrates this logical progression.

Synthesis_and_Analysis_Workflow Precursors Precursors Aniline 4-Chloroaniline Precursors->Aniline Thiocyanate Sodium Thiocyanate Precursors->Thiocyanate Reaction Cyclization Reaction Aniline->Reaction Thiocyanate->Reaction Synthesis Synthesis Purification Purification Synthesis->Purification Reaction->Synthesis in Acetic Acid with Bromine Product This compound Analysis Spectroscopic Analysis Product->Analysis Purification->Product NMR NMR Spectroscopy Analysis->NMR FTIR FTIR Spectroscopy Analysis->FTIR UVVis UV-Vis Spectroscopy Analysis->UVVis MS Mass Spectrometry Analysis->MS Data Data Interpretation & Comparison NMR->Data FTIR->Data UVVis->Data MS->Data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

A Researcher's Guide to In Vitro Evaluation of 6-Amino-2-chlorobenzothiazole Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an objective comparison of in vitro testing protocols for evaluating the anticancer potential of compounds derived from the 6-Amino-2-chlorobenzothiazole scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents. This document outlines detailed methodologies for key experiments, presents representative data for this class of compounds, and visualizes relevant biological pathways and experimental workflows.

Derivatives of the benzothiazole nucleus are a significant class of heterocyclic compounds recognized for their wide range of pharmacological activities, including potent anticancer properties. Their mechanism of action often involves inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This guide serves as a comprehensive resource for the systematic in vitro evaluation of novel this compound derivatives.

Comparative Anticancer Activity

Compound Class Derivative Example Cancer Cell Line IC50 (µM) Reference
6-Amino-2-phenylbenzothiazoles6-Amino-2-(2-fluorophenyl)benzothiazoleHeLa (Cervical)~9[1]
MCF-7 (Breast)~12[1]
CaCo-2 (Colon)~15[1]
Hep-2 (Laryngeal)~10[1]
2-Aminobenzothiazole-TZD hybridCompound 20HCT-116 (Colon)7.44[2]
HepG2 (Liver)9.99[2]
MCF-7 (Breast)8.27[2]
2-Aminobenzothiazole derivativeCompound 13HCT116 (Colon)6.43 ± 0.72[2]
A549 (Lung)9.62 ± 1.14[2]
A375 (Melanoma)8.07 ± 1.36[2]
Dichlorophenyl containing chlorobenzothiazoleCompound 51HOP-92 (Lung)0.0718[3]

Experimental Protocols

A systematic in vitro evaluation of novel this compound derivatives typically follows a tiered approach, beginning with broad cytotoxicity screening, followed by more detailed mechanistic studies for promising candidates.

General Experimental Workflow

The following diagram illustrates a standard workflow for the in vitro assessment of novel anticancer compounds.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis & Lead Identification A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT) - Determine IC50 values - Select cancer cell lines A->B Test Compounds C Apoptosis Assays - Annexin V/PI Staining - Caspase Activity B->C Active Compounds D Cell Cycle Analysis - Flow Cytometry (PI Staining) B->D E Kinase Inhibition Assays - Biochemical or Cellular B->E F Structure-Activity Relationship (SAR) Analysis C->F D->F E->F G Identification of Lead Compound(s) F->G G cluster_0 Upstream Activation cluster_1 PI3K/Akt Cascade cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->PI3K Inhibitor->Akt G cluster_0 Inducing Signal cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound Benzothiazole Derivative Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Bax Bax (pro-apoptotic) Compound->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Pharmacological Profile of 6-Substituted 2-Aminobenzothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the diverse biological activities of 6-substituted 2-aminobenzothiazole derivatives reveals their significant potential in drug discovery, with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides a comparative overview of their pharmacological properties, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, and substitution at the 6-position has been shown to modulate its biological activity significantly. This has led to the development of a wide array of derivatives with tailored pharmacological profiles. This guide synthesizes findings from multiple studies to present a comparative analysis of these compounds.

Comparative Pharmacological Data

The following tables summarize the quantitative data from various studies on the pharmacological activities of 6-substituted 2-aminobenzothiazoles.

Table 1: Anticancer Activity
Compound/DerivativeSubstitution at C6Cancer Cell LineIC50 (µM)Reference
OMS5-A549 (Lung)22.13[1]
OMS5-MCF-7 (Breast)61.03[1]
OMS14-A549 (Lung)24.52[1]
OMS14-MCF-7 (Breast)30.26[1]
Compound 20 -HCT-116 (Colon)7.44[2]
Compound 20 -MCF-7 (Breast)8.27[2]
Compound 20 -HepG2 (Liver)9.99[2]
Compound 13 -HCT116 (Colon)6.43[2]
Compound 13 -A549 (Lung)9.62[2]
Compound 13 -A375 (Melanoma)8.07[2]
Compound 24 -C6 (Glioma)4.63[2]
Compound 24 -A549 (Lung)39.33[2]
Compound 27 5,6-diMeEBC-1 (Lung)14.6[2]
Compound 29 6-EtOEBC-1 (Lung)18.8[2]
Compound 30 6-EtOMKN-45 (Gastric)15.0[2]
Table 2: Antimicrobial Activity
Compound/DerivativeSubstitution at C6MicroorganismMIC (µg/mL)Reference
1n -Candida albicans4-8[3]
1o -Candida albicans4-8[3]
18 FluoroE. coli6-8[4]
18 FluoroP. aeruginosa6-8[4]
20 MethoxyS. aureus6-8[4]
20 MethoxyB. subtilis6-8[4]
18 FluoroC. albicans4-9[4]
18 FluoroA. niger4-9[4]
20 MethoxyC. albicans3-4[4]
20 MethoxyA. niger3-4[4]
3e PhenylUrease26.35 (IC50)[5]
Table 3: Anti-inflammatory Activity
Compound/DerivativeSubstitution at C5/C6Assay% Inhibition of EdemaReference
Bt25-chloroCarrageenan-induced paw edemaComparable to Diclofenac[6]
Bt?6-methoxyCarrageenan-induced paw edemaComparable to Diclofenac[6]

Signaling Pathways and Experimental Workflows

The pharmacological effects of 6-substituted 2-aminobenzothiazoles are often attributed to their interaction with specific cellular signaling pathways. In cancer, for instance, the PI3K/Akt/mTOR pathway is a key target.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole 6-Substituted 2-Aminobenzothiazoles Benzothiazole->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-substituted 2-aminobenzothiazoles.

The evaluation of these compounds follows a structured experimental workflow, from initial synthesis to comprehensive biological testing.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Pharmacological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of 6-Substituted 2-Aminobenzothiazoles Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer In Vitro Anticancer Assays (MTT, etc.) Purification->Anticancer Antimicrobial Antimicrobial Susceptibility Testing (MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Purification->Anti_inflammatory Anthelmintic Anthelmintic Activity Assays Purification->Anthelmintic Data_Analysis Data Analysis (IC50, MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Anthelmintic->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: General experimental workflow for the pharmacological evaluation of 6-substituted 2-aminobenzothiazoles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key assays mentioned in the literature.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (6-substituted 2-aminobenzothiazoles) are dissolved in DMSO and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to screen for acute anti-inflammatory activity.

  • Animals: Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anthelmintic Activity Assay

This assay evaluates the efficacy of compounds against parasitic worms.

  • Test Organism: Adult Indian earthworms (Pheretima posthuma) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.

  • Compound Preparation: Solutions of the test compounds are prepared at various concentrations in a suitable solvent (e.g., saline with a small amount of DMSO).

  • Exposure: Earthworms of similar size are placed in petri dishes containing the test solutions. A control group is maintained in the solvent, and a positive control group is exposed to a standard anthelmintic drug (e.g., albendazole).

  • Observation: The time taken for paralysis (no movement except when shaken vigorously) and death (no movement even when dipped in warm water) is recorded.

  • Data Analysis: The anthelmintic activity is determined by comparing the time to paralysis and death in the test groups with the control groups.

References

Benchmarking the Efficacy of 6-Amino-2-chlorobenzothiazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core, particularly those with substitutions at the 6-position, are gaining attention as potent inhibitors of key signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of the efficacy of 6-amino-2-chlorobenzothiazole-based inhibitors, with a focus on their activity as kinase inhibitors within the ALK/PI3K/AKT signaling cascade. The performance of these novel compounds is benchmarked against established FDA-approved drugs targeting similar pathways.

Comparative Efficacy: In Vitro Cytotoxicity and Kinase Inhibition

The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration required to inhibit a specific biological process by 50%. Lower IC50 values indicate higher potency.

A novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, Compound 45 , has demonstrated significant antiproliferative activity against A549 non-small cell lung cancer cells with an IC50 of 0.44 µM.[2][3] Mechanistic studies revealed that Compound 45 inhibits the ALK/PI3K/AKT signaling pathway.[2][3]

Other 2-aminobenzothiazole derivatives have also shown potent inhibition of the PI3K pathway. For instance, Compound 8i , a 2-aminobenzothiazole derivative, exhibited an exceptionally low IC50 of 1.03 nM against the PI3Kα isoform.[4][5] Another series of 2-aminobenzothiazole derivatives, OMS5 and OMS14 , displayed cytotoxic effects against MCF-7 and A549 cancer cell lines with IC50 values ranging from 22.13 to 61.03 µM, and OMS14 showed 65% inhibition of PI3Kδ at a 100 µM concentration.[4][6]

The following tables provide a comparative summary of the efficacy of these 6-aminobenzothiazole-based compounds against established kinase inhibitors.

Data Presentation

Table 1: Comparative in Vitro Cytotoxicity of 6-Aminobenzothiazole Derivatives and Standard Chemotherapeutic Agents

Compound/DrugTarget/Mechanism of ActionA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
Compound 45 ALK/PI3K/AKT Inhibition0.44[2][3]--
OMS5 PI3Kδ Inhibition34.21[4]22.13[4]-
OMS14 PI3Kδ Inhibition61.03[4]28.14[4]-
Compound 8i PI3Kα Inhibition-6.34[4][5]-
Doxorubicin Topoisomerase II Inhibitor~1.2[7]~0.9[7]~0.5 - 1.0[7]
Cisplatin DNA Cross-linking Agent~9.2[7]~3.1[7]-

Note: IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Comparative Kinase Inhibition of 2-Aminobenzothiazole Derivatives and Approved Kinase Inhibitors

InhibitorTarget Kinase(s)Enzymatic IC50
Compound 8i PI3Kα1.03 nM[4][5]
Alpelisib (BYL719) PI3Kα5 nM[4]
AZD8835 PI3Kα, PI3KδPI3Kα: <1.0 nM, PI3Kδ: 4.0 nM[8]
Alectinib ALK1.9 nM[9]
Ceritinib ALK0.15 nM[9]
Lorlatinib ALK0.70 nM[9]

Signaling Pathways and Experimental Workflows

ALK/PI3K/AKT Signaling Pathway

The ALK/PI3K/AKT pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth.[10][11] Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when activated, can trigger the PI3K/AKT pathway.[12] Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11][13] PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B).[11][13] Activated AKT then phosphorylates a multitude of downstream substrates, leading to various cellular responses, including cell cycle progression and inhibition of apoptosis.[14]

ALK_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK PI3K PI3K ALK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inhibitor 6-Aminobenzothiazole Inhibitor Inhibitor->ALK Inhibitor->PI3K

Caption: The ALK/PI3K/AKT signaling pathway and points of inhibition.

Experimental Workflow for Kinase Inhibitor Benchmarking

The evaluation of a novel kinase inhibitor typically follows a standardized workflow, beginning with in vitro assays to determine its direct inhibitory effect on the target kinase and its cytotoxic effect on cancer cell lines.

experimental_workflow cluster_vitro In Vitro Evaluation cluster_analysis Data Analysis cluster_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Viability->IC50_Determination Animal_Models Xenograft Models IC50_Determination->Animal_Models

Caption: General workflow for benchmarking kinase inhibitors.

Experimental Protocols

1. In Vitro PI3K Kinase Inhibition Assay (A General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against PI3K isoforms.

  • Materials:

    • Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, or γ)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

    • ATP

    • Test inhibitor (6-aminobenzothiazole derivative) and control inhibitor (e.g., Alpelisib)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test inhibitor and control inhibitor in DMSO.

    • Add the diluted inhibitors to the wells of a 384-well plate. Include a DMSO-only control (no inhibitor).

    • Prepare a master mix containing the PI3K enzyme and PIP2 substrate in kinase buffer.

    • Add the enzyme/substrate master mix to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell Viability (MTT) Assay

This protocol, adapted from the methodology used to evaluate Compound 45, assesses the cytotoxic effects of the inhibitors on cancer cell lines.[2][3]

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test inhibitor and control drug

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or control drug. Include a vehicle-only control.

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 6-Amino-2-chlorobenzothiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 6-Amino-2-chlorobenzothiazole, a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is paramount for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data generated by different analytical techniques. This guide provides a comparative framework for the cross-validation of two robust chromatographic methods for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS).

The performance data and protocols presented are based on established methodologies for analogous aromatic amines and benzothiazole derivatives, providing a solid foundation for method development and validation for this compound.

Quantitative Performance Comparison

The choice of an analytical method depends on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV and UPLC-MS/MS.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
Limit of Detection (LOD) 0.5 - 10 ng/mL[1][2]0.001 - 0.05 ng/mL[3]
Limit of Quantitation (LOQ) 2 - 30 ng/mL[1][4]0.005 - 0.1 ng/mL[3]
Linearity (R²) > 0.999[2]> 0.999[5]
Linear Range 10 - 1000 ng/mL0.01 - 500 ng/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 2.0%[6]< 5.0%

Experimental Protocols

Detailed methodologies are essential for the successful implementation, validation, and cross-validation of any analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control, purity assessment, and quantification of this compound in bulk materials and simple formulations.

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: Start with 90% A, ramp to 10% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of this compound (typically in the range of 270-290 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters to Assess:

    • Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), LOD, LOQ, and Robustness.[7]

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex matrices such as biological fluids or environmental samples.[8]

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[3][8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]

    • Gradient Elution: A rapid gradient from 95% A to 5% A over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined by infusion and optimization.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage.[3]

  • Sample Preparation:

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be required to remove matrix interferences.[8]

    • Dilute the extracted sample in the initial mobile phase composition.

  • Validation Parameters to Assess:

    • In addition to the parameters for HPLC-UV, matrix effect and recovery should be evaluated.[8]

Methodology and Workflow Visualizations

Cross-Validation Logical Workflow

The cross-validation process ensures that two different analytical methods provide comparable results for the same analyte.[9] This is crucial when methods are transferred between laboratories or when data from different analytical techniques need to be combined.[9][10]

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase protocol Define Cross-Validation Protocol (& Acceptance Criteria) samples Prepare Identical Sample Sets (Spiked QCs & Incurred Samples) protocol->samples analysis1 Analyze Samples using Method 1 (e.g., HPLC-UV) samples->analysis1 analysis2 Analyze Samples using Method 2 (e.g., UPLC-MS/MS) samples->analysis2 comparison Statistical Comparison of Results analysis1->comparison analysis2->comparison decision Results Comparable? comparison->decision decision->protocol No (Investigate Discrepancy) report Generate Cross-Validation Report decision->report Yes

Logical workflow for the cross-validation of two analytical methods.

Experimental Workflow for HPLC-UV Analysis

The following diagram illustrates the step-by-step experimental process for quantifying this compound using the proposed HPLC-UV method.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis start Weigh Sample/ Reference Standard dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample vial->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration (vs. Calibration Curve) integrate->quantify report Report Result quantify->report

Experimental workflow for the HPLC-UV analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 6-Amino-2-chlorobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 6-Amino-2-chlorobenzothiazole must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in established safety data.

Summary of Safety and Disposal Information

Proper handling and disposal of this compound are dictated by its hazard profile. The following table summarizes key safety and disposal information derived from safety data sheets (SDS).

ParameterInformationCitations
Hazard Classifications Acute toxicity (Oral, Dermal, Inhalation), Serious eye irritation, Skin irritation, Specific target organ toxicity (single exposure, respiratory tract irritation).[1][2][3]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Protective eyeglasses or chemical safety goggles, protective gloves, protective clothing, and a dust mask (type N95 or equivalent).[3][4]
Handling Procedures Use with adequate ventilation. Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5][6]
Spill Response For small spills, vacuum or sweep up material and place it into a suitable, closed container for disposal. Avoid generating dusty conditions. Ensure adequate ventilation.[4][6][7]
Disposal Method Dispose of contents and container to an approved waste disposal plant. Do not let the product enter drains.[5][6]

Experimental Protocols for Safe Disposal

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles or face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • Lab coat or protective clothing

    • N95 dust mask or higher-level respirator

  • Sealable, labeled waste container (compatible with chemical solids)

  • Spill kit for solid chemicals

  • Waste disposal manifest or appropriate institutional documentation

Procedure:

  • Preparation:

    • Ensure the designated waste accumulation area is clean, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[4][6]

    • Don the appropriate PPE before handling the chemical waste.

  • Waste Collection:

    • Carefully transfer the this compound waste into a designated, sealable waste container.

    • If dealing with a spill, carefully sweep or vacuum the solid material to minimize dust generation.[4] Place the collected material and any contaminated cleaning materials into the waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Securely seal the waste container.

    • Clearly label the container with the chemical name ("this compound"), CAS number (95-24-9), and relevant hazard symbols (e.g., "Harmful," "Irritant").

    • Indicate the date of waste generation.

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated, secure waste accumulation area.

    • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[5][6]

    • Complete all required waste disposal documentation as per institutional and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) start->ppe assess_spill Assess Situation ppe->assess_spill spill Small Spill assess_spill->spill Spill Occurred routine_disposal Routine Disposal assess_spill->routine_disposal No Spill collect_spill Step 2a: Contain and Collect Spill (Sweep or vacuum, avoid dust) spill->collect_spill collect_waste Step 2b: Place Waste in Designated Container routine_disposal->collect_waste collect_spill->collect_waste seal_label Step 3: Securely Seal and Label Container (Chemical Name, CAS, Hazards) collect_waste->seal_label store Step 4: Store in Designated Waste Accumulation Area seal_label->store contact_ehs Step 5: Arrange for Professional Disposal (Contact EHS or Licensed Contractor) store->contact_ehs end End: Waste Disposed Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6-Amino-2-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory personnel working with 6-Amino-2-chlorobenzothiazole. Adherence to these protocols is essential to minimize risks and ensure a safe working environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-Amino-6-chlorobenzothiazole, 6-Chloro-1,3-benzothiazol-2-amine[1]

  • CAS Number: 95-24-9[1]

Hazard Summary: this compound is a hazardous substance that requires careful handling. The primary hazards are:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Standard/Regulation
Respiratory Protection NIOSH-approved N95 dust mask for operations that may generate dust.US: NIOSH N95
A full respiratory protection program should be implemented if workplace conditions warrant a respirator.[4]US: OSHA 29 CFR 1910.134, ANSI Z88.2; EU: EN 149[4]
For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[4][5]MSHA/NIOSH approved or equivalent[4][5]
Eye and Face Protection Chemical safety goggles are mandatory.US: OSHA 29 CFR 1910.133; EU: EN166[4][5]
A face shield should be worn in addition to goggles when there is a splash hazard.[6]-
Hand Protection Chemically resistant gloves.-
For chemicals with unknown toxicity, a double-gloving system is recommended: a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves.[6]-
Skin and Body Protection A flame-resistant lab coat is required.[6]-
Wear appropriate protective clothing to prevent skin exposure.[4]-
Closed-toe shoes must be worn.[6]-

Procedural Guidance for Handling

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4]

  • Use procedures and equipment that minimize dust generation and accumulation.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm that safety showers and eyewash stations are accessible and operational.

  • Donning PPE: Put on a lab coat, followed by safety goggles and a face shield if necessary. Don the inner gloves (if double-gloving), followed by the outer gloves. Finally, wear your respirator if required by your risk assessment.

  • Handling the Chemical:

    • Handle the substance in a designated area, such as a fume hood.

    • Avoid all direct contact with the chemical.[5]

    • Weigh and transfer the chemical carefully to avoid creating dust.

    • Keep the container tightly closed when not in use.[4][5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[4][5]

    • Do not eat, drink, or smoke in the laboratory.[2][5]

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, this involves removing outer gloves first, followed by the lab coat, face shield, and goggles. Remove inner gloves last. Dispose of all single-use PPE as contaminated waste.

Emergency and Disposal Plans

Accidental Release Measures:

  • Evacuate the area and ensure adequate ventilation.[2]

  • Wear the appropriate PPE as outlined in the table above.

  • For spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]

  • Clean the spill area thoroughly.

First Aid Measures:

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cups of water or milk. Seek immediate medical attention.[4][5]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][7]

  • Contaminated PPE: All disposable PPE (gloves, masks, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of in a sealed, labeled container.[8]

  • Empty Containers: Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. After rinsing and air-drying, the container can be disposed of or recycled according to institutional policies.[8]

Experimental Workflow Diagram

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_execution Execution cluster_disposal Disposal & Cleanup start Start: Handling Required assess_risk Assess Risks: - Dust Generation - Splash Potential start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe Doff PPE Correctly handle_chem->doff_ppe dispose_waste Dispose of Chemical and Contaminated PPE as Hazardous Waste doff_ppe->dispose_waste cleanup Clean Work Area dispose_waste->cleanup wash Wash Hands Thoroughly cleanup->wash end End of Procedure wash->end

Caption: PPE workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.